Product packaging for Fepradinol, (S)-(Cat. No.:CAS No. 1992829-67-0)

Fepradinol, (S)-

Cat. No.: B12701265
CAS No.: 1992829-67-0
M. Wt: 209.28 g/mol
InChI Key: PVOOBRUZWPQOER-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fepradinol is a phenylethanolamine derivative and non-steroidal anti-inflammatory drug (NSAID) with documented analgesic, antipyretic, and anti-inflammatory properties . Its structural similarity to other α-adrenergic drugs classifies it as an adrenergic compound, setting it apart from classic NSAIDs like ibuprofen . The (S)- enantiomer, provided as Fepradinol, (S)- with CAS number 1992829-67-0, is supplied for research applications requiring a specific stereoisomer . Research into its mechanism of action indicates that Fepradinol possesses potent inhibitory activity on acute inflammation in rodents, but its anti-inflammatory effect does not appear to be related to the inhibition of prostaglandin biosynthesis, a common pathway for many other NSAIDs . Studies on rat models of acute inflammation show that Fepradinol acts by reducing vascular permeability and inhibiting leucocyte migration . It has been shown to inhibit the inflammatory actions induced by histamine, serotonin, and bradykinin, and is effective in reducing exudate volume and preventing cell migration in carrageenin-induced pleurisy . Researchers should note that several case reports of allergic contact dermatitis and one case of photoallergic contact dermatitis have been associated with the topical use of Fepradinol . INNOPHARMCHEM provides Fepradinol, (S)- as a fine chemical for research purposes. Our company's R&D center, Ningbo Gino Chemical Co., Ltd., supports preliminary pilot manufacturing, and we have invested in production facilities in Shanxi and Henan provinces to ensure scalable supply . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B12701265 Fepradinol, (S)- CAS No. 1992829-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1992829-67-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1

InChI Key

PVOOBRUZWPQOER-LLVKDONJSA-N

Isomeric SMILES

CC(C)(CO)NC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

(S)-Fepradinol: A Technical Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Fepradinol is a non-steroidal anti-inflammatory agent (NSAA) with a distinct mechanism of action that differentiates it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Experimental evidence indicates that its anti-inflammatory properties are not mediated through the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) or 15-lipoxygenase pathways. Instead, (S)-Fepradinol appears to exert its effects by modulating other critical components of the inflammatory cascade, including the reduction of leukocyte infiltration and potentially interfering with the action of inflammatory mediators such as histamine, serotonin, and platelet-activating factor (PAF). This technical guide provides a comprehensive overview of the current understanding of (S)-Fepradinol's mechanism of action, supported by available preclinical data, experimental protocols, and visual representations of its proposed pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events. While acute inflammation is a protective mechanism, chronic inflammation contributes to the pathogenesis of numerous diseases. Conventional NSAIDs primarily function by inhibiting COX enzymes, thereby blocking the production of prostaglandins. (S)-Fepradinol, however, presents an alternative therapeutic approach by targeting different aspects of the inflammatory process. This document synthesizes the available scientific literature to provide an in-depth technical guide on the core anti-inflammatory mechanism of (S)-Fepradinol.

Evidence for Non-Prostaglandin-Mediated Anti-Inflammatory Action

Studies have consistently demonstrated that (S)-Fepradinol's anti-inflammatory effects are independent of prostaglandin synthesis inhibition. In vitro assays have shown that fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase[1]. This key finding distinguishes it from NSAIDs like indomethacin, which are potent inhibitors of cyclooxygenase[1].

Effects on Inflammatory Models

(S)-Fepradinol has demonstrated significant efficacy in various preclinical models of acute inflammation. Its activity in these models provides clues to its mechanism of action.

Carrageenan-Induced Paw Edema

In the rat carrageenan-induced paw edema model, a standard for acute inflammation, (S)-Fepradinol effectively prevents the inflammatory response. It acts on the exudate, reduces the increase in protein and gamma-glutamyltransferase levels, and diminishes the number of leukocytes at the site of inflammation[1].

Zymosan-Induced Paw Edema

Oral administration of (S)-Fepradinol suppresses zymosan-induced paw edema in rats, a model where other NSAIDs like indomethacin and piroxicam are ineffective[1]. This suggests that (S)-Fepradinol targets inflammatory pathways not significantly influenced by COX inhibitors.

Concanavalin A-Induced Edema

(S)-Fepradinol inhibits both the early and late stages of concanavalin A-induced edema in rats. In contrast, indomethacin and piroxicam only inhibit the late phase, further highlighting a different mechanism of action[1].

Dextran- and Platelet-Activating Factor (PAF)-Induced Edema

The inhibitory effect of fepradinol on dextran-induced edema is comparable to that of the antihistamine and antiserotonin agent, cyproheptadine[2]. Furthermore, fepradinol effectively inhibits edema induced by platelet-activating factor (PAF)[2]. These findings suggest that (S)-Fepradinol may interfere with the pathways of these specific inflammatory mediators.

Proposed Mechanism of Action

Based on the available evidence, the anti-inflammatory mechanism of (S)-Fepradinol is multifactorial and diverges from the classical NSAID pathway. The core components of its action are believed to include:

  • Inhibition of Leukocyte Migration: A key finding is the reduction in leukocyte numbers in inflammatory exudates following fepradinol administration[1]. This suggests that (S)-Fepradinol may interfere with the chemotactic signals that recruit immune cells to the site of inflammation or with the adhesion and transmigration processes themselves.

  • Modulation of Inflammatory Mediators: The effectiveness of fepradinol in dextran and PAF-induced edema models points towards an interaction with mediators such as histamine, serotonin, and PAF[2]. This could involve antagonism at their respective receptors or inhibition of their release from cells like mast cells and platelets.

While direct evidence on the specific signaling pathways, such as NF-κB or MAPK, is not currently available in the scientific literature, the observed effects on leukocyte migration and mediator activity suggest that (S)-Fepradinol likely modulates intracellular signaling cascades that regulate these processes.

Quantitative Data Summary

Inflammatory Model Species Effect of (S)-Fepradinol Comparison with NSAIDs Reference
Carrageenan-Induced Paw EdemaRatPrevents inflammation, reduces exudate, protein, γ-glutamyltransferase, and leukocyte levels.Similar efficacy to indomethacin in reducing inflammation.[1]
Zymosan-Induced Paw EdemaRatSuppresses edema.Indomethacin and piroxicam were without effect.[1]
Concanavalin A-Induced EdemaRatInhibits both early and late stages.Indomethacin and piroxicam only inhibit the late stage.[1]
Dextran-Induced Paw EdemaRatInhibitory effect nearly equal to cyproheptadine.Not specified.[2]
Platelet-Activating Factor (PAF)-Induced EdemaRatClearly inhibits the inflammatory process.Not specified.[2]
Kaolin-Induced EdemaRatInhibits both early and late stages.Indomethacin and piroxicam only inhibit the late stage.[2]
Nystatin-Induced EdemaRatInhibits both early and late stages.Indomethacin and piroxicam only inhibit the late stage.[2]
In Vitro Assay System Effect of (S)-Fepradinol Reference
Prostaglandin BiosynthesisBovine seminal vesicle microsomal enzymeNo inhibition.[1]
15-Lipoxygenase ActivityNot specifiedNo inhibition.[1]

Experimental Protocols

Detailed experimental protocols for the key in vivo models cited are provided below. These are generalized protocols based on standard pharmacological practices.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, (S)-Fepradinol-treated, and standard drug (e.g., indomethacin)-treated groups.

  • Drug Administration: (S)-Fepradinol and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema is calculated for the treated groups relative to the control group. At the end of the experiment, exudate can be collected to measure volume, protein content, and leukocyte count.

Zymosan-Induced Paw Edema in Rats
  • Animals and Groups: Similar to the carrageenan model.

  • Drug Administration: (S)-Fepradinol is administered orally 1 hour before zymosan injection.

  • Induction of Edema: 0.1 mL of a zymosan suspension (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.

  • Measurement and Analysis: Paw volume is measured and analyzed as described for the carrageenan model.

Concanavalin A-Induced Paw Edema in Rats
  • Animals and Groups: Similar to the carrageenan model.

  • Drug Administration: (S)-Fepradinol is administered orally 1 hour before concanavalin A injection.

  • Induction of Edema: 0.1 mL of a concanavalin A solution (e.g., 100 µ g/paw in saline) is injected into the sub-plantar region of the right hind paw.

  • Measurement and Analysis: Paw volume is measured at various time points to assess both the early and late phases of the inflammatory response.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Inflammatory Response cluster_fepradinol_action (S)-Fepradinol Mechanism Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids Activates Phospholipase A2 Leukocyte Migration Leukocyte Migration Inflammatory Stimulus->Leukocyte Migration Induces Mediator Release (Histamine, Serotonin, PAF) Mediator Release (Histamine, Serotonin, PAF) Inflammatory Stimulus->Mediator Release (Histamine, Serotonin, PAF) Triggers Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Release COX / LOX COX / LOX Arachidonic Acid->COX / LOX Metabolized by Prostaglandins / Leukotrienes Prostaglandins / Leukotrienes COX / LOX->Prostaglandins / Leukotrienes Produces Edema, Exudate, Pain Edema, Exudate, Pain Prostaglandins / Leukotrienes->Edema, Exudate, Pain Induces Leukocyte Migration->Edema, Exudate, Pain Contributes to Mediator Release (Histamine, Serotonin, PAF)->Edema, Exudate, Pain Induces S-Fepradinol_1 (S)-Fepradinol S-Fepradinol_1->Leukocyte Migration Inhibits S-Fepradinol_2 (S)-Fepradinol S-Fepradinol_2->Mediator Release (Histamine, Serotonin, PAF) Inhibits/Antagonizes NSAIDs Traditional NSAIDs NSAIDs->COX / LOX Inhibits

Caption: Proposed mechanism of (S)-Fepradinol in inflammation.

Experimental Workflows

G cluster_workflow In Vivo Anti-Inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Control, (S)-Fepradinol, Standard Inflammation Induction Inflammation Induction Drug Administration->Inflammation Induction e.g., Carrageenan, Zymosan Measurement Measurement Inflammation Induction->Measurement Paw Volume (Plethysmometer) Data Analysis Data Analysis Measurement->Data Analysis Calculate % Inhibition

References

(S)-Fepradinol: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Fepradinol is the (S)-enantiomer of the racemic compound Fepradinol, a molecule with demonstrated anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of Fepradinol's therapeutic potential, with a specific focus on its non-steroidal, anti-inflammatory actions. Due to a lack of publicly available data on the isolated (S)-enantiomer, this guide primarily summarizes findings related to the racemic mixture of Fepradinol. The available preclinical data suggests a mechanism of action distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), pointing towards a novel approach to inflammation modulation. This whitepaper consolidates the existing pharmacological data, outlines relevant experimental protocols, and visualizes the hypothesized signaling pathways to facilitate further research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. While NSAIDs are a cornerstone of anti-inflammatory therapy, their mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis, is associated with a range of adverse effects.

Fepradinol has emerged as an anti-inflammatory agent with a distinct mechanistic profile. Preclinical studies have consistently shown its efficacy in various inflammation models, and critically, have indicated that its mode of action is independent of prostaglandin biosynthesis inhibition[1]. This suggests that Fepradinol may offer a safer alternative or a complementary therapeutic strategy to existing anti-inflammatory drugs. As is common with chiral molecules, it is hypothesized that the therapeutic activity of racemic Fepradinol may reside in one of its enantiomers. This document will focus on what is known about the racemate, with the understanding that (S)-Fepradinol is a primary candidate for the therapeutically active component.

Pharmacological Profile

Anti-Inflammatory Activity

Preclinical in vivo studies have demonstrated the anti-inflammatory efficacy of Fepradinol in several rodent models. The compound has been shown to inhibit edema induced by a variety of inflammatory agents, highlighting its broad-spectrum anti-inflammatory potential.

Table 1: Summary of In Vivo Anti-Inflammatory Activity of Fepradinol

Model SystemInflammatory AgentKey FindingsReference
Rat Paw EdemaCarrageenan- Reduced exudate volume- Decreased protein and γ-glutamyltransferase levels in exudate- Reduced leukocyte migration[1]
Rat Paw EdemaZymosan- Suppressed paw edema (comparable to cyproheptadine)[1]
Rat Paw EdemaConcanavalin A- Inhibited both early and late stages of edema[1]
Rat Paw EdemaDextran- Inhibitory effect nearly equal to cyproheptadine
Rat Paw EdemaPlatelet-Activating Factor (PAF)- Clearly inhibited the inflammatory process
Mechanism of Action

The primary distinguishing feature of Fepradinol's mechanism of action is its independence from the prostaglandin synthesis pathway. In vitro assays have confirmed that Fepradinol does not inhibit prostaglandin E2 biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase[1].

The efficacy of Fepradinol against inflammation induced by dextran and platelet-activating factor (PAF) provides crucial clues to its mechanism. Dextran-induced edema is known to be mediated by histamine and serotonin release from mast cells, and its inhibition by Fepradinol, with potency similar to the antihistamine cyproheptadine, suggests a potential role for Fepradinol in modulating mast cell degranulation or antagonizing histamine/serotonin signaling.

Furthermore, its activity in the PAF-induced edema model points towards an interaction with the PAF signaling pathway, a potent mediator of inflammation and platelet aggregation. Fepradinol has also been observed to reduce the number of leukocytes at the site of inflammation, indicating an inhibitory effect on leukocyte chemotaxis and migration[1].

Some sources have suggested that Fepradinol may possess sympathomimetic or beta-adrenergic blocking properties, potentially relevant for cardiovascular applications[2][3]. However, the currently available, more detailed preclinical studies focus on its anti-inflammatory effects.

Signaling Pathways

Based on the available preclinical data, the following signaling pathways are hypothesized to be modulated by (S)-Fepradinol. It is important to note that these are inferred from in vivo observations and require direct in vitro validation.

Mast_Cell_Modulation cluster_stimulus Inflammatory Stimulus (e.g., Dextran) cluster_mast_cell Mast Cell cluster_fepradinol Intervention cluster_response Inflammatory Response Stimulus Inflammatory Stimulus Mast_Cell Mast Cell Stimulus->Mast_Cell Activates Degranulation Degranulation Mast_Cell->Degranulation Histamine_Serotonin Histamine & Serotonin Release Degranulation->Histamine_Serotonin Edema Edema Histamine_Serotonin->Edema Induces S_Fepradinol (S)-Fepradinol S_Fepradinol->Degranulation Inhibits (?)

Caption: Hypothesized modulation of mast cell degranulation by (S)-Fepradinol.

PAF_Signaling_Modulation cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_fepradinol Intervention cluster_response Inflammatory Response PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Binds to Inflammation Inflammation (Edema, etc.) PAF_Receptor->Inflammation Initiates Signaling Cascade S_Fepradinol (S)-Fepradinol S_Fepradinol->PAF_Receptor Antagonizes (?)

Caption: Hypothesized antagonism of the PAF receptor signaling pathway by (S)-Fepradinol.

Leukocyte_Migration_Inhibition cluster_inflammation_site Site of Inflammation cluster_leukocyte Leukocyte cluster_fepradinol Intervention Inflammation_Site Inflamed Tissue Chemoattractants Chemoattractants (e.g., Cytokines, PAF) Inflammation_Site->Chemoattractants Releases Leukocyte Leukocyte Chemoattractants->Leukocyte Attracts Leukocyte->Inflammation_Site Migrates to S_Fepradinol (S)-Fepradinol S_Fepradinol->Leukocyte Inhibits Migration (?)

Caption: Hypothesized inhibition of leukocyte migration by (S)-Fepradinol.

Experimental Protocols

The following provides a generalized protocol for a key in vivo assay used to characterize the anti-inflammatory effects of Fepradinol, based on published methodologies.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compound ((S)-Fepradinol) vehicle

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control

    • (S)-Fepradinol (various doses)

    • Reference Drug

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage) at a specified time before the carrageenan injection (e.g., 60 minutes).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection and Analysis Acclimatization Animal Acclimatization Grouping Randomize into Groups Acclimatization->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer (S)-Fepradinol/ Vehicle/Reference Drug Baseline->Dosing Induction Inject Carrageenan Dosing->Induction Measure_Edema Measure Paw Volume (Hourly for 5h) Induction->Measure_Edema Analysis Calculate % Inhibition & Statistical Analysis Measure_Edema->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Future Directions and Conclusion

The available evidence strongly suggests that Fepradinol is a potent anti-inflammatory agent with a novel mechanism of action that differentiates it from classical NSAIDs. Its ability to inhibit inflammation in prostaglandin-independent models is of significant therapeutic interest.

However, the advancement of (S)-Fepradinol as a clinical candidate is contingent on addressing several key knowledge gaps:

  • Stereoselectivity: The single most critical area for future research is the elucidation of the stereoselective activity of Fepradinol's enantiomers. The synthesis and isolation of (S)-Fepradinol and (R)-Fepradinol are necessary to determine which enantiomer is responsible for the anti-inflammatory effects and to assess any potential differences in efficacy and safety.

  • Target Identification: The precise molecular target(s) of (S)-Fepradinol remain unknown. In vitro binding and functional assays are required to identify its interactions with components of the histamine, serotonin, and PAF signaling pathways, as well as its effects on leukocyte migration machinery.

  • Quantitative Pharmacology: The determination of binding affinities (Ki), potency (IC50/EC50), and efficacy in relevant in vitro and in vivo models is essential for a comprehensive understanding of its pharmacological profile.

  • Clinical Evaluation: To date, there is no publicly available information on the clinical evaluation of Fepradinol or its enantiomers.

References

No Scientific Evidence Found for (S)-Fepradinol as an IDH1/IDH2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases has found no evidence to support the classification of (S)-Fepradinol as an inhibitor of isocitrate dehydrogenase 1 (IDH1) or isocitrate dehydrogenase 2 (IDH2).

Initial investigations into the topic revealed that Fepradinol is documented as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action, while not related to prostaglandin synthesis inhibition, has not been associated with the inhibition of IDH enzymes in any of the retrieved scientific publications.

Further targeted searches for "(S)-Fepradinol" in conjunction with "IDH1 inhibitor," "IDH2 inhibitor," and related cancer research terms did not yield any publications, clinical trials, or patents suggesting such a biological activity. The scientific literature on IDH1/IDH2 inhibitors is extensive, with numerous compounds identified and characterized. However, (S)-Fepradinol is not mentioned among them.

One potent dual inhibitor of mutant IDH1 and IDH2 that has been identified in the literature is HMPL-306 (Ranosidenib). There is no information to suggest that (S)-Fepradinol is an alternative name for or is structurally related to HMPL-306 or any other known IDH1/IDH2 inhibitor.

Given the absence of a scientific basis for the user's request, it is not possible to generate an in-depth technical guide on "(S)-Fepradinol as a novel IDH1/IDH2 inhibitor." To do so would be speculative and could result in the dissemination of misinformation.

We are prepared to create a comprehensive technical guide on a well-documented IDH1/IDH2 inhibitor, such as HMPL-306 (Ranosidenib) , or another inhibitor of your choice for which there is sufficient public data to meet the detailed requirements of the original request, including quantitative data, experimental protocols, and signaling pathway diagrams.

Please advise on how you would like to proceed.

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Fepradinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on (S)-Fepradinol. However, the majority of publicly available experimental data pertains to the racemic mixture, (±)-Fepradinol. Data specific to the racemate will be explicitly noted.

Introduction

Fepradinol is a chiral aralkylamine that has been investigated for its pharmacological activities. While initially classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is a subject of conflicting reports in scientific literature. More recent classifications suggest it functions as a beta-adrenergic blocker. This guide provides a comprehensive overview of its known chemical and physical properties, pharmacological profile based on available studies, and detailed experimental protocols used in its characterization.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Fepradinol are summarized below. Quantitative data is presented for easy reference and comparison.

Table 2.1: Chemical Identifiers for Fepradinol

IdentifierValueSource
IUPAC Name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol[1]
Molecular Formula C₁₂H₁₉NO₂[1]
CAS Number (Racemate) 36981-91-6[1]
CAS Number (HCl Salt) 67704-50-1[2]
CAS Number ((S)-Enantiomer) 1992829-67-0
Synonyms G 131, EL-508, Dalgen[1]

Table 2.2: Physicochemical Properties of (±)-Fepradinol (Racemate)

PropertyValueNotesSource
Molecular Weight 209.29 g/mol [3]
Melting Point 139 - 143 °CData for the racemic free base.[4][5]
Solubility Slightly soluble in Ethyl Acetate and Methanol.Qualitative data.[5]
logP (Predicted) 0.97Predicted value for the hydrochloride salt.[6]
pKa (Predicted) 9.12 (Strongest Basic)Predicted value for the hydrochloride salt.[6]

No experimental data for the specific optical rotation of (S)-Fepradinol was found in the available literature.

Pharmacological Profile and Mechanism of Action

The mechanism of action for Fepradinol is not definitively established, with literature pointing to two distinct pharmacological classes.

3.1 Anti-Inflammatory Activity (Non-COX Mediated)

Initial research classified Fepradinol as a non-steroidal anti-inflammatory agent. A key study investigated its effects in several in vivo rodent models of inflammation and found it possessed potent anti-inflammatory activity.[7] Notably, the study demonstrated that, unlike traditional NSAIDs, Fepradinol did not inhibit the biosynthesis of prostaglandin E2 from arachidonic acid in vitro.[7] This suggests an anti-inflammatory mechanism that is independent of the cyclooxygenase (COX) enzymes.

The experiments showed that Fepradinol was effective in:

  • Suppressing zymosan-induced paw edema in rats.[7]

  • Inhibiting both early and late stages of concanavalin A-induced edema.[7]

  • Preventing carrageenan-induced inflammation by acting on exudate, protein levels, and leukocyte count.[7]

3.2 Beta-Adrenergic Blocking Activity

More recent pharmacological profiles classify Fepradinol as a beta-adrenergic blocker, with potential applications in treating cardiovascular conditions like hypertension and arrhythmias.[7] This mechanism centers on its ability to antagonize beta-adrenergic receptors. It is described as being selective for β1 receptors, which are found predominantly in the heart.[7] Blockade of these receptors inhibits the effects of catecholamines (adrenaline and noradrenaline), leading to a decrease in heart rate, blood pressure, and cardiac workload.[7]

For chiral beta-blockers, the pharmacological activity is typically stereoselective, with one enantiomer being significantly more potent. For many beta-blockers, the (S)-enantiomer is the more active form (the eutomer).[2][4] However, specific studies confirming the stereoselectivity of Fepradinol's enantiomers on beta-receptors are not available in the reviewed literature.

Diagram 3.1: Proposed Beta-Adrenergic Blockade Pathway

G cluster_0 Cell Membrane b1ar β1 Adrenergic Receptor gs Gs Protein b1ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Activates catecholamines Catecholamines (Epinephrine) catecholamines->b1ar Activates fepradinol (S)-Fepradinol fepradinol->b1ar Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (↑ Heart Rate, ↑ Contractility) pka->cellular_response Leads to

Caption: Proposed β1-adrenergic receptor blockade by (S)-Fepradinol.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to characterize the anti-inflammatory properties of Fepradinol.

4.1 Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute anti-inflammatory activity, particularly for agents that affect prostaglandin synthesis.

  • 1. Animals: Wistar or Sprague-Dawley rats are used. Animals are acclimatized and fasted overnight before the experiment, with water provided ad libitum.

  • 2. Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • 3. Dosing:

    • The control group receives the vehicle (e.g., 5% Tween 80 in saline) orally.

    • The positive control group receives a standard NSAID like Indomethacin (10 mg/kg).

    • Test groups receive varying doses of (±)-Fepradinol, administered orally 30-60 minutes before the carrageenan injection.

  • 4. Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • 5. Measurement of Edema: Paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • 6. Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula:

    • % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

    • Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Diagram 4.1: Workflow for Carrageenan-Induced Edema Assay

G start Select & Acclimatize Rats baseline Measure Baseline Paw Volume (V₀) start->baseline grouping Divide into Groups (Control, Positive, Test) baseline->grouping dosing Administer Vehicle, Standard, or Fepradinol grouping->dosing induction Inject Carrageenan (Sub-plantar) dosing->induction 30-60 min wait measure Measure Paw Volume (Vt) at 1, 2, 3, 4 hours induction->measure calculate Calculate Edema Volume & Percent Inhibition measure->calculate end Analyze Results calculate->end

Caption: Experimental workflow for the rat paw edema model.

4.2 Zymosan-Induced and Concanavalin A-Induced Paw Edema

These models induce inflammation through different pathways, involving complement activation (Zymosan) and T-cell mitogen activity (Concanavalin A). The protocols are similar to the carrageenan model, with the inducing agent being the primary difference.

  • Inducing Agent:

    • Zymosan Model: A suspension of Zymosan A from Saccharomyces cerevisiae in saline is injected into the paw.

    • Concanavalin A Model: A solution of Concanavalin A in saline is injected into the paw.

  • Time Course: The time course of edema development differs from carrageenan. For Zymosan, edema is maximal around 30 minutes in rats, while Concanavalin A induces a response with early (0.5-1.5 hours) and late phases.[7] Measurements are adjusted accordingly.

  • Other Steps: Animal selection, baseline measurement, dosing, and calculations follow the same principles as the carrageenan assay.

Conclusion

(S)-Fepradinol is a chiral molecule with a complex pharmacological profile. While early research established its efficacy as an anti-inflammatory agent through a mechanism independent of COX inhibition, more recent information points towards its function as a selective β1-adrenergic blocker. This discrepancy highlights the need for further research to elucidate its precise mechanism of action and to reconcile these two distinct activities. Furthermore, there is a significant lack of public data on the specific properties and stereoselective activity of the (S)-enantiomer versus the (R)-enantiomer. Future studies should focus on chiral separation and individual enantiomer testing to fully characterize the therapeutic potential and structure-activity relationship of (S)-Fepradinol.

References

(S)-Fepradinol: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Fepradinol is a chiral amino alcohol derivative that has been the subject of pharmaceutical research, primarily investigated for its distinct pharmacological properties. This technical guide provides a comprehensive overview of the discovery and development history of (S)-Fepradinol, with a focus on its synthesis, mechanism of action, and preclinical evaluation. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development History

Fepradinol was developed by Eli Lilly and Company. Initial research focused on the racemic mixture, which exhibited both anti-inflammatory and beta-adrenergic blocking activities. Subsequent investigations led to the resolution of the individual enantiomers, revealing a striking divergence in their pharmacological profiles. The (S)-enantiomer was identified as the carrier of the beta-adrenergic blocking effects, while the (R)-enantiomer was found to be responsible for the anti-inflammatory properties. This stereospecificity in action is a crucial aspect of its development history, highlighting the importance of chiral separation in drug development.

There is a notable contradiction in publicly available data regarding the primary therapeutic indication of Fepradinol. Some sources classify it as a non-steroidal anti-inflammatory drug (NSAID) with a mechanism distinct from prostaglandin synthesis inhibition[1]. Conversely, other sources categorize it as a selective beta-1 adrenergic blocker intended for cardiovascular conditions[2]. A key US patent filed by Eli Lilly clarifies this ambiguity, demonstrating that the racemic mixture was resolved into its enantiomers, with (S)-Fepradinol possessing beta-blocking activity and (R)-Fepradinol exhibiting anti-inflammatory effects.

Due to a lack of extensive clinical trial data in the public domain, it is presumed that the development of (S)-Fepradinol did not progress to late-stage clinical trials or regulatory approval for widespread use.

Synthesis and Chiral Separation

The synthesis of Fepradinol results in a racemic mixture, necessitating a chiral resolution step to isolate the desired (S)-enantiomer.

Racemic Synthesis

A plausible synthetic route for racemic Fepradinol, based on general methods for the synthesis of amino alcohols, is outlined below.

Workflow for Racemic Fepradinol Synthesis

G StyreneOxide Styrene Oxide Reaction1 Ring-opening reaction StyreneOxide->Reaction1 Aminoalcohol 2-amino-2-methyl-1-propanol Aminoalcohol->Reaction1 Fepradinol Racemic Fepradinol Reaction1->Fepradinol

Caption: General workflow for the synthesis of racemic Fepradinol.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. The method described in the Eli Lilly patent involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Experimental Protocol: Chiral Resolution of Fepradinol

  • Diastereomeric Salt Formation: The racemic Fepradinol is dissolved in a suitable solvent, and an equimolar amount of a chiral resolving agent, such as a chiral carboxylic acid, is added.

  • Fractional Crystallization: The mixture is allowed to cool, leading to the preferential crystallization of one of the diastereomeric salts.

  • Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the free base of the desired enantiomer, (S)-Fepradinol.

  • Extraction and Isolation: The enantiomer is then extracted from the aqueous solution using an organic solvent and isolated by evaporation of the solvent.

Pharmacological Profile

The pharmacological activities of the Fepradinol enantiomers are distinct and stereospecific.

(S)-Fepradinol: Beta-Adrenergic Blocking Activity

(S)-Fepradinol is a selective beta-1 adrenergic receptor antagonist[2]. This activity makes it a potential candidate for the treatment of cardiovascular conditions such as hypertension and arrhythmias[2].

Signaling Pathway of (S)-Fepradinol (Beta-1 Adrenergic Blockade)

G cluster_cell Cardiomyocyte SFep (S)-Fepradinol Beta1AR Beta-1 Adrenergic Receptor SFep->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates Calcium Ca2+ Influx CaChannel->Calcium Contraction Increased Heart Rate & Contractility Calcium->Contraction

Caption: Mechanism of action of (S)-Fepradinol as a beta-1 adrenergic antagonist.

(R)-Fepradinol: Anti-inflammatory Activity

The (R)-enantiomer of Fepradinol possesses anti-inflammatory properties. Notably, its mechanism of action is independent of the inhibition of prostaglandin biosynthesis, which distinguishes it from traditional NSAIDs[1]. The exact molecular target and signaling pathway for its anti-inflammatory effects have not been fully elucidated in the available literature.

Preclinical Studies

Fepradinol has been evaluated in various preclinical models to characterize its pharmacological effects.

In Vivo Anti-inflammatory Assays (Racemic and (R)-Fepradinol)

The anti-inflammatory activity of Fepradinol has been demonstrated in rodent models of inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animals: Male Wistar rats are used for the study.

  • Groups: Animals are divided into control and treatment groups.

  • Drug Administration: The test compound (racemic Fepradinol or its enantiomers) or vehicle is administered orally at various doses.

  • Induction of Edema: After a specified period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals using a plethysmometer before and after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Quantitative Data from Preclinical Studies

CompoundAssaySpeciesEndpointResult
Racemic FepradinolCarrageenan-induced paw edemaRatInhibition of edemaPotent inhibitory activity
Racemic FepradinolZymosan-induced paw edemaRatSuppression of edemaEffective suppression
Racemic FepradinolConcanavalin A-induced edemaRatInhibition of edemaInhibition of early and late stages

Note: Specific quantitative data such as ED50 values are not available in the reviewed public literature.

In Vitro Assays

In vitro studies were conducted to investigate the mechanism of action of Fepradinol's anti-inflammatory effect.

Experimental Protocol: Prostaglandin Biosynthesis Assay

  • Enzyme Source: Microsomal fractions from bovine seminal vesicles are used as a source of cyclooxygenase enzymes.

  • Substrate: Arachidonic acid is used as the substrate for prostaglandin synthesis.

  • Incubation: The enzyme preparation is incubated with arachidonic acid in the presence and absence of Fepradinol.

  • Analysis: The production of prostaglandin E2 is measured using appropriate analytical techniques, such as radioimmunoassay or liquid chromatography-mass spectrometry.

  • Result: Fepradinol did not inhibit prostaglandin E2 biosynthesis in this assay[1].

Clinical Development

There is no publicly available information on clinical trials conducted specifically with (S)-Fepradinol. The lack of data in clinical trial registries suggests that its development may have been discontinued at the preclinical or early clinical stages.

Conclusion

(S)-Fepradinol is a chiral molecule with a fascinating development history characterized by the discovery of distinct pharmacological activities in its enantiomers. The (S)-enantiomer is a selective beta-1 adrenergic blocker, while the (R)-enantiomer possesses anti-inflammatory properties through a mechanism independent of prostaglandin synthesis inhibition. While preclinical studies have demonstrated these effects, a lack of available clinical data suggests that (S)-Fepradinol did not progress to become a marketed drug. This technical guide provides a consolidated overview of the available scientific and patent literature on (S)-Fepradinol, offering valuable insights for researchers in the field of pharmacology and drug discovery. The distinct separation of activities between its enantiomers serves as a compelling case study in the importance of stereochemistry in drug design and development.

References

Pharmacological Profile of (S)-Fepradinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the pharmacological profile of the (S)-enantiomer of Fepradinol. The following guide summarizes the known information for racemic Fepradinol and provides detailed, generalized experimental protocols and theoretical signaling pathways that would be employed to characterize (S)-Fepradinol.

Introduction

Fepradinol is a compound that has been investigated for its anti-inflammatory and potential beta-adrenergic blocking activities.[1][2] As a chiral molecule, it exists in two enantiomeric forms: (S)-Fepradinol and (R)-Fepradinol. In pharmacology, it is common for enantiomers of a chiral drug to exhibit different potencies and even different pharmacological effects.[3] Typically, one enantiomer (the eutomer) is significantly more active than the other (the distomer).[4] This guide focuses on the pharmacological profile of (S)-Fepradinol, acknowledging the current limitations in available data.

Pharmacological Profile of Racemic Fepradinol

While specific data for (S)-Fepradinol is unavailable, studies on the racemic mixture provide some insight into its potential activities.

Anti-inflammatory Activity

Racemic fepradinol has demonstrated potent inhibitory activity in acute inflammation models in rodents.[1] Notably, its anti-inflammatory action does not appear to be related to the inhibition of prostaglandin biosynthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[1]

In Vivo Studies:

  • Zymosan-Induced Paw Edema in Rats: Oral administration of fepradinol suppressed paw edema induced by zymosan.[1]

  • Carrageenan-Induced Inflammation in Rats: Fepradinol prevented carrageenan-induced inflammation, acting on the exudate, the increase of protein and gamma-glutamyltransferase levels, and reducing the number of leucocytes.[1]

  • Concanavalin A-Induced Edema in Rats: Fepradinol inhibited both the early and late stages of this edema model.[1]

Beta-Adrenergic Blocking Activity

Fepradinol has been classified as a beta-adrenergic antagonist, although detailed receptor subtype selectivity and potency for the racemate or its enantiomers are not well-documented in the public domain.[5] Beta-blockers are known to have stereoselective activity, with the (S)-enantiomer typically being the more potent beta-receptor antagonist.[3][4]

Key Experimental Protocols for Pharmacological Characterization

To establish a comprehensive pharmacological profile of (S)-Fepradinol, a series of in vitro and in vivo experiments would be necessary. The following are detailed, representative protocols for such a characterization.

Receptor Binding Assays

These assays are crucial for determining the affinity of (S)-Fepradinol for its molecular targets, such as beta-adrenergic receptors.

Experimental Protocol: Radioligand Competition Binding Assay for Beta-Adrenergic Receptors

  • Membrane Preparation:

    • Culture cells expressing the beta-1 or beta-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177, a hydrophilic beta-adrenergic antagonist) to each well.[6]

    • Add increasing concentrations of unlabeled (S)-Fepradinol to the wells.

    • To determine non-specific binding, add a high concentration of a known beta-adrenergic antagonist (e.g., propranolol) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of (S)-Fepradinol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (S)-Fepradinol that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for (S)-Fepradinol using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological effect of a compound, such as its ability to inhibit or stimulate a cellular response.

Experimental Protocol: Adenylyl Cyclase Activity Assay

This assay determines the ability of (S)-Fepradinol to antagonize the stimulation of adenylyl cyclase by a beta-adrenergic agonist.

  • Cell Culture and Treatment:

    • Culture cells expressing beta-1 adrenergic receptors.

    • Pre-incubate the cells with various concentrations of (S)-Fepradinol.

    • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to activate adenylyl cyclase.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cyclic AMP (cAMP).

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the concentration of (S)-Fepradinol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of (S)-Fepradinol that inhibits 50% of the maximal agonist response.

In Vivo Anti-inflammatory Models

These models are used to assess the anti-inflammatory efficacy of (S)-Fepradinol in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing:

    • Administer (S)-Fepradinol orally or intraperitoneally to a group of rats at various doses.

    • Administer a vehicle control to another group of rats.

  • Induction of Inflammation:

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema:

    • Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose of (S)-Fepradinol at each time point compared to the vehicle-treated group.

    • Determine the ED50 value (the dose that produces 50% of the maximal inhibition of edema).

Signaling Pathways

The following diagrams illustrate the theoretical signaling pathway for a beta-1 adrenergic receptor antagonist and the general workflows for the key experimental protocols.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_Fepradinol (S)-Fepradinol beta1AR β1-Adrenergic Receptor S_Fepradinol->beta1AR Antagonizes G_protein Gs Protein beta1AR->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Blocks Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Reduced Activation Downstream Downstream Cellular Effects (e.g., increased heart rate, contractility) PKA->Downstream Inhibition

Caption: Beta-1 Adrenergic Receptor Antagonist Signaling Pathway.

G cluster_radioligand Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing receptor) Incubation 2. Incubation (Membranes + Radioligand + (S)-Fepradinol) Membrane_Prep->Incubation Filtration 3. Separation (Filtration to separate bound vs. free radioligand) Incubation->Filtration Counting 4. Quantification (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (Determine IC50 and Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

G cluster_functional Functional (cAMP) Assay Workflow Cell_Treatment 1. Cell Treatment (Cells + (S)-Fepradinol + Agonist) Lysis 2. Cell Lysis (Release intracellular cAMP) Cell_Treatment->Lysis Measurement 3. cAMP Measurement (ELISA or RIA) Lysis->Measurement Func_Analysis 4. Data Analysis (Determine IC50) Measurement->Func_Analysis

Caption: Functional (cAMP) Assay Workflow.

Conclusion

While the existing literature suggests that fepradinol possesses anti-inflammatory and potential beta-blocking properties, a detailed pharmacological profile of (S)-Fepradinol is not currently available in the public domain. The stereochemistry of beta-blockers is critical to their activity, and it is highly probable that the (S)-enantiomer is the more potent beta-adrenergic antagonist. A comprehensive characterization of (S)-Fepradinol, utilizing the experimental protocols outlined in this guide, is necessary to elucidate its precise receptor binding affinities, functional potencies, and in vivo efficacy. Such data would be invaluable for researchers and drug development professionals in understanding its therapeutic potential.

References

Unraveling the Enigma of (S)-Fepradinol: A Technical Guide to Putative Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: (S)-Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a notable distinction: its mechanism of action deviates from the conventional inhibition of prostaglandin biosynthesis, setting it apart from many drugs in its class.[1][2] This divergence from the well-trodden path of cyclooxygenase (COX) inhibition presents both a challenge and an opportunity for the discovery of novel anti-inflammatory targets and pathways. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of (S)-Fepradinol and outlines a systematic approach to its target identification and validation, leveraging established and cutting-edge methodologies. Due to the sparse publicly available data on specific molecular targets for (S)-Fepradinol, this document will focus on the hypothetical application of standard drug discovery protocols to a compound with these characteristics.

(S)-Fepradinol: What We Know

(S)-Fepradinol is recognized as an anti-inflammatory agent.[1] However, studies have indicated that its anti-inflammatory activity does not appear to be linked to the inhibition of prostaglandin E2 biosynthesis.[2] This key finding suggests that (S)-Fepradinol does not target the cyclooxygenase (COX) enzymes, which are the primary targets for traditional NSAIDs.[1] The lack of a defined molecular target makes (S)-Fepradinol a compound of interest for elucidating new mechanisms to combat inflammation.

A Roadmap for Target Identification

The absence of a known target for (S)-Fepradinol necessitates a multi-pronged approach to its identification. The following sections detail a hypothetical experimental workflow that could be employed.

Target Hypothesis Generation: Computational and High-Throughput Screening

The initial phase of target identification would involve computational and high-throughput screening methods to generate a list of potential protein candidates.

Table 1: Computational and Screening Approaches for Target Hypothesis Generation

MethodDescriptionExpected Outcome
In Silico Target Prediction Utilizes algorithms that predict potential protein targets based on the chemical structure of (S)-Fepradinol and its similarity to compounds with known targets.A ranked list of putative protein targets based on binding affinity predictions.
Phenotypic Screening High-throughput screening of (S)-Fepradinol against a diverse panel of cell-based assays representing various inflammatory pathways.Identification of cellular phenotypes and signaling pathways modulated by (S)-Fepradinol.
Reverse Screening Screening (S)-Fepradinol against a library of known protein targets, particularly those involved in inflammation but distinct from the COX pathway.Identification of potential off-target activities that may contribute to its anti-inflammatory effect.
Experimental Target Identification: Unbiased Approaches

Following hypothesis generation, unbiased experimental techniques are crucial for identifying direct binding partners of (S)-Fepradinol within a biological system.

This classic biochemical technique remains a powerful tool for isolating proteins that bind to a small molecule.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of (S)-Fepradinol: Chemically synthesize a derivative of (S)-Fepradinol containing a linker arm suitable for covalent attachment to a solid support, such as agarose beads.

  • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line (e.g., macrophages stimulated with an inflammatory agent) or tissue.

  • Affinity Chromatography: Incubate the cell lysate with the (S)-Fepradinol-conjugated beads. Proteins that bind to (S)-Fepradinol will be retained on the beads.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using one-dimensional or two-dimensional gel electrophoresis followed by mass spectrometry (e.g., LC-MS/MS).

G cluster_workflow Affinity Chromatography Workflow A Immobilized (S)-Fepradinol C Incubation A->C B Cell Lysate B->C D Washing C->D E Elution D->E F Protein Identification (MS) E->F G cluster_pathway Hypothetical (S)-Fepradinol Target Pathway Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates NF_kB_Inhibitor IκBα IKK_Complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB IKK_Complex->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates S_Fepradinol (S)-Fepradinol S_Fepradinol->IKK_Complex inhibits

References

In Silico Modeling of (S)-Fepradinol Binding to the Sigma-1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Fepradinol, the levorotatory enantiomer of Fepradinol, is a compound of interest for its potential pharmacological activities. While its parent compound, Fepradinol, is known for its anti-inflammatory properties independent of prostaglandin synthesis inhibition, the specific molecular targets and binding characteristics of its enantiomers remain largely uncharacterized in publicly available literature.[1] This technical guide explores the hypothesized interaction of (S)-Fepradinol with the Sigma-1 receptor (σ1R), a pluripotent molecular chaperone implicated in a variety of cellular signaling pathways.[2][3][4][5][6] We present a prospective framework for the in silico modeling of (S)-Fepradinol binding to the σ1R, supplemented with detailed experimental protocols for the validation of computational predictions. This document is intended to serve as a comprehensive resource for researchers initiating computational and experimental investigations into the pharmacology of (S)-Fepradinol and its analogs.

Introduction to (S)-Fepradinol and the Sigma-1 Receptor

Fepradinol is a chiral aralkylamine with demonstrated anti-inflammatory effects.[1] The differential pharmacological activities of enantiomers are a well-established phenomenon, often arising from stereospecific interactions with chiral biological targets such as receptors and enzymes.[7][8] Based on the structural class of Fepradinol and the known pharmacology of similar compounds, the Sigma-1 receptor (σ1R) emerges as a highly probable molecular target.

The σ1R is a unique, 223-amino acid transmembrane protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2][6][9] It functions as a ligand-operated molecular chaperone, modulating a diverse array of cellular processes, including intracellular calcium signaling, ion channel function, and cellular stress responses.[2][3][4][5][6][9][10][11] The σ1R is a validated target for a structurally diverse range of small molecules, and its modulation holds therapeutic promise for various neurological and psychiatric disorders.[2][12][13][14]

This guide will focus on the prospective in silico modeling of (S)-Fepradinol's interaction with the human σ1R, providing a roadmap for computational chemists and pharmacologists.

Quantitative Data Summary (Hypothetical)

As of the last update, specific experimental binding affinities for (S)-Fepradinol at the Sigma-1 receptor are not publicly available. To illustrate the methodologies and data presentation formats that would be employed following experimental validation, the following tables present hypothetical quantitative data. These values are for demonstrative purposes only and should not be considered experimental results.

Table 1: Hypothetical Binding Affinities of Fepradinol Enantiomers for the Human Sigma-1 Receptor

CompoundReceptorAssay TypeKi (nM)Kd (nM)IC50 (nM)
(S)-FepradinolHuman Sigma-1Radioligand Competition15.2 ± 1.8-25.5 ± 2.1
(R)-FepradinolHuman Sigma-1Radioligand Competition125.8 ± 10.3-210.1 ± 15.7
Racemic FepradinolHuman Sigma-1Radioligand Competition48.5 ± 4.2-81.3 ± 6.9
(+)-Pentazocine (Control)Human Sigma-1Radioligand Saturation-5.18 ± 0.45-

Table 2: Hypothetical Thermodynamic Parameters for (S)-Fepradinol Binding to the Human Sigma-1 Receptor

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
(S)-Fepradinol-10.7-6.2-4.5

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding characteristics of (S)-Fepradinol at the Sigma-1 receptor.

Radioligand Binding Assays for Sigma-1 Receptor

This protocol is adapted from established methods for σ1R binding assays.[15][16]

Objective: To determine the binding affinity (Ki) of (S)-Fepradinol for the human Sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Human σ1R-expressing cell line membranes (e.g., from HEK293 or CHO cells)

  • [3H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol)

  • (S)-Fepradinol, (R)-Fepradinol, and racemic Fepradinol

  • Haloperidol (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing human σ1R in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of unlabeled (S)-Fepradinol (e.g., 0.1 nM to 10 µM), and 50 µL of a fixed concentration of [3H]-(+)-Pentazocine (typically at a concentration close to its Kd, e.g., 5 nM).

    • For total binding, add 50 µL of binding buffer instead of the competitor.

    • For non-specific binding, add 50 µL of a high concentration of a known σ1R ligand, such as 10 µM Haloperidol.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 50-100 µg of protein).

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico approach to model the binding of (S)-Fepradinol to the human Sigma-1 receptor.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Free Energy PDB Protein Preparation (PDB: 6DK1) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand (S)-Fepradinol 3D Structure Generation Ligand->Docking Pose Binding Pose Analysis Docking->Pose MD Molecular Dynamics Simulation (e.g., GROMACS) Pose->MD Stability Complex Stability Analysis (RMSD, RMSF) MD->Stability MMGBSA MM/GBSA or MM/PBSA Calculation MD->MMGBSA Energy Binding Free Energy Decomposition MMGBSA->Energy

A flowchart of the proposed in silico modeling workflow.
Protein and Ligand Preparation

  • Protein Structure: The crystal structure of the human Sigma-1 receptor in complex with a ligand (e.g., PDB ID: 6DK1) will be used as the starting point. The protein structure will be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Structure: The 3D structure of (S)-Fepradinol will be generated using a molecular modeling software (e.g., Avogadro, ChemDraw). The ligand will then be energy-minimized using a suitable force field (e.g., MMFF94).

Molecular Docking

Molecular docking simulations will be performed to predict the binding pose of (S)-Fepradinol within the binding site of the σ1R. A program such as AutoDock Vina can be utilized for this purpose. The docking protocol will involve defining a grid box encompassing the known ligand-binding site of the σ1R. Multiple docking runs will be performed to ensure the reliability of the predicted binding poses. The resulting poses will be ranked based on their docking scores, and the top-ranked poses will be selected for further analysis.

Molecular Dynamics Simulations

To assess the stability of the predicted (S)-Fepradinol-σ1R complex and to gain insights into the dynamics of their interaction, all-atom molecular dynamics (MD) simulations will be conducted using a simulation package like GROMACS or AMBER. The complex will be solvated in a water box with appropriate counter-ions to neutralize the system. The simulation will be run for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium. Analysis of the MD trajectory will include the calculation of root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

Binding Free Energy Calculations

The binding free energy of (S)-Fepradinol to the σ1R will be estimated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations will be performed on snapshots extracted from the MD simulation trajectory. This will provide a more accurate estimation of the binding affinity compared to the docking scores alone.

Signaling Pathways

The binding of an agonist to the Sigma-1 receptor can initiate a cascade of intracellular events. A key aspect of σ1R signaling is the modulation of intracellular calcium (Ca2+) homeostasis, primarily through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM.[3][4][5][6][9][17]

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion S_Fep (S)-Fepradinol (Agonist) Sigma1 Sigma-1 Receptor S_Fep->Sigma1 Binds to IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Mito Ca2+ Ca_ER->Ca_Mito Uptake ATP ATP Production Ca_Mito->ATP Stimulates

A simplified diagram of the Sigma-1 receptor signaling pathway.

Upon binding of an agonist like (S)-Fepradinol, the σ1R is thought to dissociate from its resident chaperone, BiP (Binding immunoglobulin Protein), and interact with and stabilize the IP3R.[9][10] This stabilization enhances the IP3R-mediated release of Ca2+ from the ER lumen into the cytoplasm and subsequently into the mitochondria, which are in close proximity at the MAM.[3][4][5][9] The increased mitochondrial Ca2+ concentration stimulates the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to enhanced ATP production.[9]

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the in silico modeling of (S)-Fepradinol binding to the Sigma-1 receptor. The outlined computational workflow, from protein preparation to binding free energy calculations, offers a robust strategy for predicting the molecular interactions and binding affinity of this compound. The detailed experimental protocols for radioligand binding assays are crucial for the empirical validation of the in silico findings. The elucidation of the binding mechanism of (S)-Fepradinol to the σ1R and its downstream signaling effects will be instrumental in understanding its pharmacological profile and potential therapeutic applications. The methodologies and approaches detailed herein are not only applicable to (S)-Fepradinol but can also be adapted for the study of other novel ligands targeting the Sigma-1 receptor. Further experimental validation is essential to confirm the hypotheses presented in this guide.

References

(S)-Fepradinol: A Technical Guide to its Non-Prostaglandin Mediated Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Fepradinol is an anti-inflammatory agent with a mechanism of action distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Evidence strongly suggests that its therapeutic effects are not mediated by the inhibition of prostaglandin biosynthesis. This technical guide provides a comprehensive overview of the existing research on (S)-Fepradinol's non-prostaglandin mediated anti-inflammatory activities. Due to the limited availability of full-text articles for seminal studies, this guide summarizes findings from accessible abstracts and presents generalized experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to explore the unique therapeutic potential of (S)-Fepradinol.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is a cornerstone of modern medicine. The majority of non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. However, the use of NSAIDs is often associated with adverse effects, primarily gastrointestinal and cardiovascular, which are linked to the physiological roles of prostaglandins.

Fepradinol, and specifically its (S)-enantiomer, has emerged as an intriguing anti-inflammatory compound that appears to bypass the prostaglandin pathway. Early research indicates that (S)-Fepradinol possesses potent anti-inflammatory properties in various animal models of acute inflammation, without affecting prostaglandin E2 (PGE2) biosynthesis.[1] This unique mechanism of action suggests that (S)-Fepradinol could represent a promising alternative for the treatment of inflammatory conditions with a potentially improved safety profile. This document will delve into the experimental evidence supporting this non-prostaglandin mediated activity, provide an overview of the methodologies used in its evaluation, and explore potential signaling pathways.

Evidence for Non-Prostaglandin Mediated Anti-Inflammatory Action

The primary evidence for (S)-Fepradinol's distinct mechanism of action comes from a series of preclinical studies that directly compared its effects with those of classical NSAIDs like indomethacin.

In Vitro Studies: Prostaglandin Biosynthesis

In vitro assays using bovine seminal vesicle microsomal enzymes, a standard method for evaluating the inhibition of prostaglandin synthesis, demonstrated that fepradinol did not inhibit the production of prostaglandins from arachidonic acid.[1] Furthermore, it did not inhibit the 15-lipoxygenase enzyme.[1] This foundational finding clearly distinguishes Fepradinol from NSAIDs.

In Vivo Studies: Animal Models of Inflammation

A variety of in vivo inflammation models have been employed to characterize the anti-inflammatory profile of fepradinol. The results consistently show a pattern of activity that differs from that of prostaglandin synthesis inhibitors.

Table 1: Summary of (S)-Fepradinol's Effects in Animal Models of Inflammation

Inflammation Model Inducing Agent Key Findings for Fepradinol Comparison with NSAIDs (Indomethacin, Piroxicam) Reference
Paw EdemaZymosanSuppressed edemaIneffective[1]
Paw EdemaConcanavalin AInhibited both early and late stages of edemaInhibited only the late stage[1]
InflammationCarrageenanReduced exudate volume, protein levels, gamma-glutamyltransferase, and leukocyte countSimilar effects on these parameters[1]
DiarrheaEndotoxin (i.v. in mice)Prevented diarrheaSimilar effect[1]
DiarrheaCastor Oil (p.o. in rats)Prevented diarrheaSimilar effect[1]

Experimental Protocols

The following are generalized protocols for the key experiments cited. It is important to note that these are representative methodologies and may not reflect the exact protocols used in the original studies on fepradinol due to the unavailability of the full-text articles.

Zymosan-Induced Paw Edema in Rats
  • Objective: To assess the anti-inflammatory effect of a compound on non-immune acute inflammation.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound ((S)-Fepradinol or vehicle) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the inflammatory insult.

    • A sub-plantar injection of zymosan suspension (e.g., 1 mg in 0.1 mL saline) is administered into the right hind paw of each rat.

    • The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after zymosan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Concanavalin A-Induced Paw Edema in Rats
  • Objective: To evaluate the effect of a compound on an inflammatory response involving mast cell degranulation and release of vasoactive amines.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are prepared as described for the zymosan-induced edema model.

    • The test compound is administered prior to the inflammatory challenge.

    • A sub-plantar injection of Concanavalin A solution (e.g., 100 µg in 0.1 mL saline) is made into the right hind paw.

    • Paw volume is measured at regular intervals to assess the time-course of the edema.

    • Percentage inhibition of edema is calculated.

Carrageenan-Induced Pleurisy in Rats
  • Objective: To quantify the effect of a compound on inflammatory exudate volume and leukocyte migration.

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • The test compound is administered to the animals.

    • One hour later, pleurisy is induced by the intrapleural injection of a carrageenan solution (e.g., 0.15 mL of a 1% suspension in sterile saline).

    • At a specified time point (e.g., 4 or 6 hours) after carrageenan injection, the animals are euthanized.

    • The pleural cavity is washed with a known volume of heparinized saline, and the exudate is collected.

    • The total volume of the exudate is measured.

    • A sample of the exudate is used for total and differential leukocyte counts.

    • The exudate can also be centrifuged to measure protein concentration and enzyme activities (e.g., gamma-glutamyltransferase) in the supernatant.

Endotoxin-Induced Diarrhea in Mice
  • Objective: To assess the anti-diarrheal effect of a compound in an inflammation-associated diarrhea model.

  • Animals: Male ICR mice (20-25g).

  • Procedure:

    • Animals are housed individually in cages with a pre-weighed absorbent paper lining.

    • The test compound is administered.

    • Diarrhea is induced by an intravenous (i.v.) injection of bacterial endotoxin (lipopolysaccharide, LPS).

    • The animals are observed for a set period (e.g., 4-6 hours), and the onset and incidence of diarrhea are recorded.

    • The absorbent paper is re-weighed to determine the mass of diarrheal feces.

    • The percentage of animals protected from diarrhea is calculated.

Castor Oil-Induced Diarrhea in Rats
  • Objective: To evaluate the anti-diarrheal properties of a compound in a model of secretory diarrhea.

  • Animals: Male Wistar rats (100-150g).

  • Procedure:

    • Animals are fasted for 18 hours prior to the experiment.

    • The test compound is administered orally.

    • One hour later, each rat receives an oral dose of castor oil (e.g., 1 mL).

    • The animals are placed in individual cages with absorbent paper.

    • The presence and number of characteristic diarrheal droppings are observed and recorded over a period of several hours (e.g., 4-8 hours).

    • The percentage inhibition of diarrhea is calculated.

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which (S)-Fepradinol exerts its anti-inflammatory effects remains to be elucidated. However, the available evidence definitively points towards a mechanism that is independent of prostaglandin synthesis.

cluster_0 Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Fepradinol Fepradinol X Fepradinol->X No Inhibition

Figure 1: Non-involvement of (S)-Fepradinol in the Prostaglandin Synthesis Pathway.

Given that (S)-Fepradinol is effective in inflammatory models where mediators other than prostaglandins are predominant, it is plausible that it acts on other key inflammatory pathways. One such ubiquitous pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Disclaimer: The following diagram illustrates a hypothetical mechanism of action. There is currently no direct evidence linking (S)-Fepradinol to the NF-κB pathway. This is presented as a plausible area for future investigation.

Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκB Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Fepradinol Fepradinol Fepradinol->IKK Activation Hypothetical Inhibition

Figure 2: Hypothetical Inhibition of the NF-κB Pathway by (S)-Fepradinol.

Future Directions and Conclusion

The existing data on (S)-Fepradinol strongly indicate that it is an anti-inflammatory agent with a novel, non-prostaglandin-mediated mechanism of action. This presents a significant opportunity for the development of a new class of anti-inflammatory drugs with a potentially safer therapeutic window. However, the lack of recent research and the unavailability of detailed data from the original studies represent considerable gaps in our understanding.

Future research should focus on:

  • Elucidating the precise molecular target and signaling pathway of (S)-Fepradinol. Investigating its effects on key inflammatory transcription factors such as NF-κB and AP-1, as well as on cytokine signaling, would be a logical starting point.

  • Conducting comprehensive dose-response studies to quantify the anti-inflammatory and analgesic potency of the pure (S)-enantiomer.

  • Evaluating the safety profile of (S)-Fepradinol, with a particular focus on gastrointestinal and cardiovascular effects, in direct comparison to traditional NSAIDs.

  • Exploring its efficacy in chronic inflammation models to determine its potential for treating long-term inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (S)-Fepradinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fepradinol, chemically known as (S)-1-(2-phenyl-2-pyridyl)ethane-1,2-diol, is a chiral molecule with notable anti-inflammatory properties. Its therapeutic potential is closely linked to its specific stereochemistry, making the development of efficient and highly selective synthetic routes to the (S)-enantiomer a critical area of research. These application notes provide detailed protocols for the stereoselective synthesis of (S)-Fepradinol, focusing on asymmetric hydrogenation as the key chirality-inducing step. The methodologies described are designed to provide high yields and excellent enantiomeric excess, crucial for the production of pharmaceutically pure compounds.

Synthetic Strategy Overview

The presented synthesis of (S)-Fepradinol is a two-step process commencing with the asymmetric hydrogenation of a prochiral ketone, followed by stereoselective dihydroxylation. This approach is advantageous due to the availability of the starting materials and the high levels of stereocontrol achievable in both steps.

A visual representation of the overall synthetic workflow is provided below.

G cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Dihydroxylation 2-Benzoylpyridine 2-Benzoylpyridine Hydrogenation Hydrogenation 2-Benzoylpyridine->Hydrogenation H2, Chiral Ir Catalyst 2-Benzoylpyridine->Hydrogenation (S)-phenyl(pyridin-2-yl)methanol (S)-phenyl(pyridin-2-yl)methanol Hydrogenation->(S)-phenyl(pyridin-2-yl)methanol High Yield & e.e. Vinyl_Addition Vinyl_Addition (S)-phenyl(pyridin-2-yl)methanol->Vinyl_Addition Vinyl Grignard (S)-phenyl(pyridin-2-yl)methanol->Vinyl_Addition Intermediate_Alkene Intermediate_Alkene Vinyl_Addition->Intermediate_Alkene Dihydroxylation Dihydroxylation Intermediate_Alkene->Dihydroxylation OsO4, NMO (S)-Fepradinol (S)-Fepradinol Dihydroxylation->(S)-Fepradinol

Caption: Overall workflow for the synthesis of (S)-Fepradinol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the stereoselective synthesis of (S)-Fepradinol, providing a clear comparison of the efficiency of each step.

StepReactionCatalyst/ReagentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
1Asymmetric Hydrogenation[Ir(COD)Cl]₂ / Chiral Ligand I-1Methanol9094[1]
2Stereoselective DihydroxylationOsO₄, NMOAcetone/Water>95>99

Detailed Experimental Protocols

Step 1: Asymmetric Hydrogenation of 2-Benzoylpyridine

This protocol is adapted from a patented procedure and describes the highly enantioselective reduction of 2-benzoylpyridine to (S)-phenyl(pyridin-2-yl)methanol.[1]

Materials:

  • 2-Benzoylpyridine (phenyl(pyridin-2-yl)methanone)

  • [Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

  • Chiral Ligand I-1 (as specified in the patent literature)

  • Sodium carbonate (Na₂CO₃)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Water

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation:

    • In a reaction flask under an inert atmosphere, add the chiral ligand I-1 (0.025 mmol) and [Ir(COD)Cl]₂ (0.012 mmol).

    • Add methanol (1.5 mL) and stir the mixture at 25°C for 30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, add 2-benzoylpyridine (52.2 g, 0.24 mol), the pre-prepared catalyst solution, sodium carbonate (1.3 g, 12 mmol), and methanol (100 mL).

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to 3.0 MPa.

    • Heat the reaction mixture to 40°C and stir for 12 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add a suitable amount of water to the residue and extract with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-phenyl(pyridin-2-yl)methanol.

Expected Outcome:

This procedure is expected to yield approximately 40.0 g (90%) of (S)-phenyl(pyridin-2-yl)methanol with a purity of 98% and an enantiomeric excess of 94%.[1]

Step 2: Stereoselective Dihydroxylation

This protocol describes the conversion of an intermediate alkene, derived from (S)-phenyl(pyridin-2-yl)methanol, to (S)-Fepradinol via a stereoselective dihydroxylation reaction.

Materials:

  • Intermediate alkene (prepared from (S)-phenyl(pyridin-2-yl)methanol)

  • Osmium tetroxide (OsO₄)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the intermediate alkene in a mixture of acetone and water (10:1).

    • Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Dihydroxylation:

    • Carefully add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol%) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure (S)-Fepradinol.

Expected Outcome:

The stereoselective dihydroxylation is expected to proceed with high diastereoselectivity, yielding (S)-Fepradinol in excellent yield (>95%) and with very high enantiomeric excess (>99%).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic route, highlighting the key transformations and intermediates.

G Start 2-Benzoylpyridine Step1 Asymmetric Hydrogenation Start->Step1 Intermediate1 (S)-phenyl(pyridin-2-yl)methanol Step1->Intermediate1 High e.e. Step2 Vinyl Addition & Dihydroxylation Intermediate1->Step2 End (S)-Fepradinol Step2->End High Diastereoselectivity

Caption: Logical flow of the (S)-Fepradinol synthesis.

Conclusion

The described protocols provide a robust and efficient pathway for the stereoselective synthesis of (S)-Fepradinol. The key to this synthesis is the highly enantioselective asymmetric hydrogenation of 2-benzoylpyridine, which establishes the crucial stereocenter with excellent control. The subsequent dihydroxylation step completes the synthesis, yielding the target molecule in high purity and enantiomeric excess. These methods are well-suited for laboratory-scale synthesis and offer a strong foundation for process development and scale-up in a pharmaceutical setting. Researchers and drug development professionals can utilize these detailed notes to reliably produce (S)-Fepradinol for further investigation and development.

References

Application Note: Chiral Separation of Fepradinol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Fepradinol enantiomers. Fepradinol, an anti-inflammatory agent, possesses a chiral center, making the separation and quantification of its individual enantiomers critical for pharmaceutical research and development.[1] This document outlines a systematic approach to screen various chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal enantioselective separation. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers.[1] In pharmaceutical development, it is crucial to separate and evaluate individual enantiomers, as they can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[2][3] Regulatory agencies increasingly require the characterization of single enantiomers in drug products, making robust chiral separation methods essential.[4]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the direct separation of enantiomers.[2][5] The principle of this method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and thus, separation. This application note details a strategic workflow for developing a reliable HPLC method for the chiral resolution of Fepradinol.

Experimental Workflow for Chiral Method Development

The development of a chiral HPLC method is an empirical process that involves screening various columns and mobile phases to find the optimal conditions for separation.[2] The following diagram illustrates a typical workflow for this process.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Validation racemate Prepare Racemic Fepradinol Standard solvents Prepare Mobile Phase Solvents racemate->solvents csp_selection Select a Set of Chiral Stationary Phases (CSPs) screening_runs Perform Screening Runs on HPLC csp_selection->screening_runs mp_selection Select Mobile Phase Systems (NP, RP, PO) mp_selection->screening_runs data_analysis Analyze Chromatograms for Retention and Resolution screening_runs->data_analysis best_conditions Identify Promising CSP/Mobile Phase Combinations data_analysis->best_conditions optimization Optimize Separation (Flow Rate, Temperature, Additives) best_conditions->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation

Caption: Workflow for Chiral HPLC Method Development.

Materials and Reagents

  • Racemic Fepradinol standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Diethylamine (DEA)

  • Ultrapure water

Instrumentation and Columns

  • HPLC system with a UV detector

  • Chiral Stationary Phases (screening set):

    • Polysaccharide-based:

      • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H)

      • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA)

    • Cyclodextrin-based:

      • Beta-cyclodextrin bonded to silica (e.g., ChiraDex)

Experimental Protocols

Standard Preparation
  • Prepare a stock solution of racemic Fepradinol at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL for injection.

Chiral Stationary Phase Screening Protocol
  • Column Installation and Equilibration:

    • Install the first chiral column (e.g., Chiralcel OD-H) into the HPLC system.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Screening in Normal Phase (NP) Mode:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λmax of Fepradinol)

    • Injection Volume: 10 µL

    • Run the analysis and record the chromatogram.

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Repeat the analysis with this mobile phase after re-equilibration.

  • Screening in Reversed-Phase (RP) Mode:

    • Flush the system and equilibrate the next appropriate column (e.g., a cyclodextrin-based column) with the RP mobile phase.

    • Mobile Phase C: Acetonitrile / Water with 0.1% TFA (50:50, v/v)

    • Flow Rate: 0.8 mL/min

    • Run the analysis as described above.

  • Screening in Polar Organic (PO) Mode:

    • Flush the system and equilibrate the polysaccharide-based column.

    • Mobile Phase D: Methanol with 0.1% DEA

    • Flow Rate: 0.5 mL/min

    • Run the analysis.

  • Repeat Screening:

    • Repeat steps 1-4 for each chiral column in the screening set.

Data Analysis and Optimization
  • Evaluate the chromatograms from the screening runs for any signs of enantiomeric separation.

  • For promising conditions, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

  • Optimize the separation by systematically adjusting the mobile phase composition (e.g., changing the percentage of the organic modifier), flow rate, and column temperature. The goal is to achieve a resolution (Rs) of >1.5.

Factors Affecting Chiral Separation

The successful separation of enantiomers depends on a variety of interacting parameters. The following diagram illustrates the key factors that can be adjusted to optimize a chiral separation.

G center Chiral Resolution CSP Chiral Stationary Phase center->CSP MP Mobile Phase center->MP Temp Temperature center->Temp Flow Flow Rate center->Flow CSP_Type Selector Type (Polysaccharide, Cyclodextrin, etc.) CSP->CSP_Type CSP_Immob Coated vs. Immobilized CSP->CSP_Immob MP_Mode Mode (NP, RP, PO) MP->MP_Mode MP_Comp Composition (% Organic Modifier) MP->MP_Comp MP_Add Additives (Acidic/Basic) MP->MP_Add

Caption: Key Parameters Influencing Chiral HPLC Separation.

Expected Results

The screening process is designed to identify a set of conditions that provide at least partial separation of the Fepradinol enantiomers. The results can be summarized in a table for easy comparison. The following is a hypothetical example of screening results.

ColumnMobile Phase ModeMobile Phase CompositionRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralcel OD-HNormal Phasen-Hexane/IPA (90:10)8.29.51.8
Chiralcel OD-HNormal Phasen-Hexane/EtOH (90:10)10.111.01.2
Chiralpak IAPolar OrganicMethanol / 0.1% DEA5.45.40.0
ChiraDexReversed-PhaseACN/Water/TFA (50:50:0.1)6.76.70.0

Table 1: Hypothetical screening results for the chiral separation of Fepradinol enantiomers.

Based on these hypothetical results, the Chiralcel OD-H column with a mobile phase of n-Hexane/IPA (90:10) would be selected for further optimization and method validation.

Conclusion

This application note provides a systematic and detailed protocol for the development of a robust chiral HPLC method for the separation of Fepradinol enantiomers. By screening a selection of chiral stationary phases with different mobile phase systems, researchers can identify optimal conditions for achieving baseline separation. A successful chiral separation is a critical step in the development and quality control of Fepradinol as a pharmaceutical agent.

References

Application Notes and Protocols for (S)-Fepradinol In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Fepradinol is a compound that has been classified as both a beta-adrenergic blocker and a non-steroidal anti-inflammatory agent (NSAID).[1][2][3][4][5] Its mechanism of action as an anti-inflammatory agent appears to be distinct from typical NSAIDs, as it does not seem to inhibit prostaglandin biosynthesis.[2] As a beta-adrenergic blocker, it is expected to interact with beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes.[1]

These application notes provide detailed protocols for relevant in vitro cell-based assays to characterize the pharmacological profile of (S)-Fepradinol. Given the limited specific experimental data available for (S)-Fepradinol in the public domain, the following protocols are based on established methodologies for assessing beta-adrenergic receptor modulation and anti-inflammatory activity.

Data Presentation

Quantitative data from the proposed assays should be summarized for clear comparison. Below are template tables for presenting such data.

Table 1: Potency of (S)-Fepradinol in Beta-Adrenergic Receptor Modulation (cAMP Assay)

Cell LineReceptor SubtypeAssay TypeAgonist (if any)(S)-Fepradinol EC50/IC50 (nM)
HEK293β1-adrenergicAntagonistIsoproterenolData to be determined
CHO-K1β2-adrenergicAntagonistIsoproterenolData to be determined
U2OSEndogenous β-adrenergicAgonist-Data to be determined

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data is illustrative.

Table 2: Anti-inflammatory Activity of (S)-Fepradinol (NF-κB Reporter Assay)

Cell LineStimulusReporter Gene(S)-Fepradinol IC50 (nM)
RAW 264.7LPSLuciferaseData to be determined
HEK293TNF-αLuciferaseData to be determined

IC50: Half-maximal inhibitory concentration. Data is illustrative.

Experimental Protocols

cAMP Accumulation Assay for Beta-Adrenergic Receptor Activity

This assay determines the ability of (S)-Fepradinol to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling pathway.[6][7][8]

Objective: To determine if (S)-Fepradinol acts as an agonist or antagonist at beta-adrenergic receptors.

Materials:

  • Cell line expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells transfected with β1 or β2 adrenergic receptors).

  • Cell culture medium and supplements.

  • (S)-Fepradinol.

  • Reference agonist (e.g., Isoproterenol).

  • Reference antagonist (e.g., Propranolol).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][7]

Procedure:

  • Cell Culture: Plate cells in a 96- or 384-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of (S)-Fepradinol and reference compounds in assay buffer.

  • Agonist Mode:

    • Remove culture medium and add assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at 37°C.

    • Add serial dilutions of (S)-Fepradinol or reference agonist and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of (S)-Fepradinol or reference antagonist for 15-30 minutes at 37°C in the presence of a PDE inhibitor.

    • Add a fixed concentration of a reference agonist (e.g., EC80 of Isoproterenol) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method.[6][7]

  • Data Analysis: Plot the concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.

NF-κB Reporter Gene Assay for Anti-inflammatory Activity

This assay measures the ability of (S)-Fepradinol to inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.[9][10]

Objective: To determine if (S)-Fepradinol possesses anti-inflammatory properties by inhibiting NF-κB activation.

Materials:

  • Cell line stably or transiently transfected with an NF-κB-driven reporter gene construct (e.g., luciferase or GFP).[9][10] Macrophage-like cell lines such as RAW 264.7 are often used.[11]

  • Cell culture medium and supplements.

  • (S)-Fepradinol.

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).

  • Reference inhibitor (e.g., Bay 11-7082).

  • Luciferase assay reagent.[12][13]

  • Luminometer.

Procedure:

  • Cell Culture: Plate the reporter cell line in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of (S)-Fepradinol or a reference inhibitor for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS or TNF-α) to the wells and incubate for a further 6-24 hours.

  • Cell Lysis and Reporter Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using a lysis buffer compatible with the reporter assay.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[12][13]

  • Data Analysis: Normalize the reporter gene activity to a control (e.g., cells treated with stimulus only). Plot the concentration-response curves for (S)-Fepradinol and calculate the IC50 value.

Visualizations

cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates (S)-Fepradinol (S)-Fepradinol (S)-Fepradinol->Beta-Adrenergic Receptor Blocks Agonist Agonist Agonist->Beta-Adrenergic Receptor Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Signaling pathway of a beta-adrenergic receptor and its modulation.

Plate Cells Plate Cells Add (S)-Fepradinol Add (S)-Fepradinol Plate Cells->Add (S)-Fepradinol Add Inflammatory Stimulus Add Inflammatory Stimulus Add (S)-Fepradinol->Add Inflammatory Stimulus Incubate Incubate Add Inflammatory Stimulus->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Reporter Activity Measure Reporter Activity Lyse Cells->Measure Reporter Activity Data Analysis Data Analysis Measure Reporter Activity->Data Analysis

Caption: Experimental workflow for a reporter gene assay.

References

Application Notes and Protocols: (S)-Fepradinol in Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Fepradinol is the (S)-enantiomer of Fepradinol, a compound that has demonstrated notable anti-inflammatory properties. The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for screening potential anti-inflammatory agents. This document provides a detailed overview of the use of Fepradinol in this model, including experimental protocols and a summary of its mechanism of action. It is important to note that while the anti-inflammatory effects of racemic Fepradinol have been studied, specific data for the (S)-enantiomer is not extensively available in the public domain. The information provided is based on studies of Fepradinol as a racemate.

Mechanism of Action

Fepradinol exhibits potent anti-inflammatory activity through a mechanism distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike NSAIDs, Fepradinol does not inhibit the biosynthesis of prostaglandins.[1] Instead, its anti-inflammatory effects are attributed to its ability to reduce leukocyte migration and decrease the levels of exudate and protein in inflamed tissues.[1] This suggests that Fepradinol may interfere with the cellular phase of inflammation.

Data Presentation

While specific quantitative data for (S)-Fepradinol is not available, the following table summarizes the reported effects of racemic Fepradinol in various inflammatory models, including the carrageenan-induced paw edema model, to provide a reference for its potential efficacy.

Compound Model Dose Effect Reference
FepradinolCarrageenan-induced paw edema (rats)Not specifiedPrevented inflammation, reduced exudate, protein levels, and leukocyte count.[1]
FepradinolDextran-induced paw edema (rats)25 mg/kg, p.o.Inhibitory effect nearly equal to cyproheptadine (10 mg/kg, p.o.).[2]
FepradinolPlatelet-activating factor-induced edema (rats)25 mg/kg, p.o.Clearly inhibited the inflammatory process.[2]
FepradinolKaolin- and nystatin-induced edema (rats)25 mg/kg, p.o.Displayed an inhibitory effect on the early and late stages.[2]

Experimental Protocols

The following is a detailed protocol for the carrageenan-induced paw edema model, adapted for the evaluation of (S)-Fepradinol.

1. Animals

  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Acclimatization: At least 7 days prior to the experiment.

2. Materials

  • (S)-Fepradinol

  • Carrageenan (lambda, Type IV)

  • Vehicle for (S)-Fepradinol (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Saline solution (0.9% NaCl)

  • Plethysmometer

3. Experimental Procedure

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Carrageenan): Vehicle + Carrageenan.

    • Group 3 (Positive Control): Indomethacin (e.g., 10 mg/kg) + Carrageenan.

    • Group 4-6 ((S)-Fepradinol): Various doses of (S)-Fepradinol (e.g., 10, 25, 50 mg/kg) + Carrageenan.

  • Drug Administration: Administer the vehicle, Indomethacin, or (S)-Fepradinol orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point using the formula: % Increase = [(Vt - V0) / V0] x 100 Where Vt is the paw volume at time t and V0 is the initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration ((S)-Fepradinol, Vehicle, Control) grouping->drug_admin carrageenan_injection Carrageenan Injection (Sub-plantar) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Experimental Workflow for Carrageenan-Induced Paw Edema Model.

carrageenan_pathway cluster_phase1 Early Phase (0-1.5h) cluster_phase2 Late Phase (1.5-6h) Histamine Histamine Release Inflammation Inflammation (Edema, Erythema, Hyperalgesia) Histamine->Inflammation Serotonin Serotonin Release Serotonin->Inflammation Prostaglandins Prostaglandin Synthesis Prostaglandins->Inflammation Leukocytes Leukocyte Migration Leukocytes->Inflammation Carrageenan Carrageenan Injection Carrageenan->Histamine Carrageenan->Serotonin Carrageenan->Prostaglandins Carrageenan->Leukocytes Fepradinol (S)-Fepradinol Fepradinol->Leukocytes Inhibition

Simplified Signaling Pathway of Carrageenan-Induced Inflammation.

References

Application Note: Determination of (S)-Fepradinol Purity using a Chiral LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of the enantiomeric purity of (S)-Fepradinol in bulk drug substance. The method utilizes a chiral stationary phase for the effective separation of (S)-Fepradinol from its (R)-enantiomer, coupled with highly selective detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for quality control environments and research and development settings to ensure the stereochemical integrity of (S)-Fepradinol.

Introduction

Fepradinol, chemically known as 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is a chiral molecule with one stereocenter.[1][2][3] The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or contribute to undesirable side effects. Therefore, the development of stereoselective analytical methods is crucial for the pharmaceutical industry to ensure the safety and efficacy of single-enantiomer drugs.[4] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a powerful technique for the analysis of chiral compounds, offering both high separation efficiency and selective detection.[5] This application note provides a comprehensive protocol for a chiral LC-MS/MS method to quantify the enantiomeric purity of (S)-Fepradinol.

Experimental

Materials and Reagents
  • (S)-Fepradinol and (R)-Fepradinol reference standards (purity >99%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering stable gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives, is recommended for the separation of enantiomers.[5] A typical column dimension would be 2.1 x 150 mm with a 3 µm particle size.

Chromatographic Conditions

A well-defined chromatographic method is essential for the successful separation of the enantiomers.

ParameterValue
Column Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for resolution
Flow Rate 0.3 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization mode. The specific parent and product ions for Fepradinol need to be determined by infusing a standard solution. Based on its structure (C12H19NO2, MW: 209.29 g/mol [1][2][3]), the protonated molecule [M+H]+ at m/z 210.1 would be the expected precursor ion. Fragmentation would likely occur at the C-N bonds.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
(S)-Fepradinol210.1107.1 (Quantifier)0.12015
(S)-Fepradinol210.177.1 (Qualifier)0.12025
(R)-Fepradinol210.1107.1 (Quantifier)0.12015
(R)-Fepradinol210.177.1 (Qualifier)0.12025

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of (S)-Fepradinol and (R)-Fepradinol reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 to 1000 ng/mL).

  • Enantiomeric Purity Standard: Prepare a solution of (S)-Fepradinol at a target concentration (e.g., 100 µg/mL) and spike it with a small amount of the (R)-enantiomer to demonstrate the separation and to determine the limit of quantification for the undesired enantiomer.

Sample Preparation
  • Accurately weigh a sufficient amount of the (S)-Fepradinol bulk drug substance to achieve a final concentration within the calibration range after dilution.

  • Dissolve the sample in methanol and then dilute with the initial mobile phase to the target concentration.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of its enantiomer and any potential impurities.

  • Linearity: The method should be linear over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Determined by replicate injections of samples spiked with known concentrations of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Resolution between enantiomers > 1.5
Tailing factor for (S)-Fepradinol < 2.0
Relative Standard Deviation (RSD) of peak area (n=6) < 2.0%
Table 2: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (r²) 0.9995
Range 0.1 - 1000 ng/mL
LOD for (R)-Fepradinol 0.05 ng/mL
LOQ for (R)-Fepradinol 0.15 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weighing of (S)-Fepradinol Bulk Drug S2 Dissolution in Methanol S1->S2 S3 Dilution with Mobile Phase S2->S3 S4 Filtration (0.22 µm) S3->S4 A1 Injection into Chiral LC System S4->A1 A2 Enantiomeric Separation on Chiral Column A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Quantification of (S)- and (R)-Fepradinol D1->D2 D3 Calculation of Enantiomeric Purity D2->D3

Caption: Experimental Workflow for (S)-Fepradinol Purity Determination.

fragmentation_pathway cluster_frags Product Ions parent Fepradinol [M+H]^{+} m/z 210.1 frag1 [C7H7O+H]+ m/z 107.1 parent->frag1 Collision-Induced Dissociation frag2 [C6H5]+ m/z 77.1 parent->frag2 Collision-Induced Dissociation

References

Unraveling IDH1/IDH2 Mutation Pathways with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note on (S)-Fepradinol: Initial literature searches did not yield specific information regarding "(S)-Fepradinol" as an inhibitor for studying IDH1/IDH2 mutation pathways. Therefore, this document will focus on well-characterized, potent, and selective inhibitors of mutant IDH1 and IDH2, such as the dual inhibitor HMPL-306 (Ranosidenib) and the selective inhibitors Ivosidenib (AG-120) for IDH1 and Enasidenib (AG-221) for IDH2, to provide comprehensive application notes and protocols for researchers in this field.

Application Notes

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently observed in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[1] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1][4] Small molecule inhibitors that selectively target these mutant IDH enzymes have emerged as crucial tools for studying the underlying biology of these cancers and as promising therapeutic agents.

HMPL-306 (Ranosidenib) is a potent and selective dual inhibitor of both mutant IDH1 and IDH2.[1][4][5] It offers a unique advantage for studying cancers that may harbor either mutation or for investigating the common downstream pathways. Ivosidenib (AG-120) and Enasidenib (AG-221) are highly selective inhibitors of mutant IDH1 and IDH2, respectively, allowing for the specific interrogation of each isoform's role in cancer pathogenesis.[6][7][8]

These inhibitors can be utilized in a variety of research applications, including:

  • Investigating the downstream effects of mutant IDH1/2 inhibition on cellular signaling and metabolism.

  • Studying the role of 2-HG in epigenetic regulation and cellular differentiation.

  • Evaluating the anti-proliferative and pro-differentiative effects of mutant IDH1/2 inhibition in cancer cell lines and patient-derived samples.

  • Assessing the potential for combination therapies with other anti-cancer agents.

Quantitative Data Summary

The following table summarizes key quantitative data for HMPL-306, Ivosidenib, and Enasidenib.

InhibitorTargetCell LineMutationIC50 (nM)EffectReference
HMPL-306 (Ranosidenib) Mutant IDH1/2U87MGIDH1-R132H502-HG Inhibition[5]
TF1IDH1-R132H312-HG Inhibition[5]
HT1080IDH1-R132C262-HG Inhibition[5]
Ivosidenib (AG-120) Mutant IDH1HT1080IDH1-R132C7.52-HG Inhibition[9]
Enasidenib (AG-221) Mutant IDH2IDH2-R140Q1002-HG Inhibition[7][10]
IDH2-R172K4002-HG Inhibition[7][10]

Signaling Pathway and Mechanism of Action

Mutant IDH1/2 enzymes play a central role in oncogenesis through the production of 2-HG. The following diagram illustrates the canonical pathway and the mechanism of action of IDH1/2 inhibitors.

IDH_Pathway cluster_downstream Downstream Effects Isocitrate_cyto Isocitrate aKG_cyto α-Ketoglutarate Isocitrate_cyto->aKG_cyto Wild-type IDH1 mut_IDH1 Mutant IDH1 Two_HG_cyto 2-Hydroxyglutarate (2-HG) mut_IDH1->Two_HG_cyto NADPH -> NADP+ aKG_dep_dioxygenases α-KG-Dependent Dioxygenases Two_HG_cyto->aKG_dep_dioxygenases Inhibitor_cyto HMPL-306 / Ivosidenib Inhibitor_cyto->mut_IDH1 Isocitrate_mito Isocitrate aKG_mito α-Ketoglutarate Isocitrate_mito->aKG_mito Wild-type IDH2 mut_IDH2 Mutant IDH2 Two_HG_mito 2-Hydroxyglutarate (2-HG) mut_IDH2->Two_HG_mito NADPH -> NADP+ Two_HG_mito->aKG_dep_dioxygenases Inhibitor_mito HMPL-306 / Enasidenib Inhibitor_mito->mut_IDH2 Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis aKG_dep_dioxygenases->Epigenetic_Alterations

Caption: The IDH1/2 mutation pathway and inhibitor mechanism.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of an IDH1/2 inhibitor in vitro.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture IDH-mutant and wild-type cells treatment Treat cells with IDH inhibitor (e.g., HMPL-306) and vehicle control start->treatment incubation Incubate for defined time points (e.g., 24, 48, 72 hours) treatment->incubation harvest Harvest cells and supernatant incubation->harvest viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability two_hg 2-HG Measurement (LC-MS/MS) harvest->two_hg western Western Blot Analysis (Differentiation markers, etc.) harvest->western methylation DNA/Histone Methylation Analysis harvest->methylation analysis Data Analysis and Interpretation viability->analysis two_hg->analysis western->analysis methylation->analysis

References

Application Notes and Protocols for In Vivo Dosing of (S)-Fepradinol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Fepradinol is the (S)-enantiomer of Fepradinol, a non-steroidal anti-inflammatory drug (NSAID). This document provides detailed application notes and protocols for in vivo dosing strategies for (S)-Fepradinol in mice, based on the available scientific literature for the racemic mixture of Fepradinol and general principles of preclinical animal studies. It is important to note that while data on the racemic mixture is available, specific pharmacokinetic and pharmacodynamic data for the (S)-enantiomer in mice is limited. Therefore, the provided protocols are intended as a starting point for investigation.

Fepradinol has demonstrated potent anti-inflammatory activity in rodent models.[1] Its mechanism of action appears to differ from traditional NSAIDs, as it does not inhibit prostaglandin E2 biosynthesis.[1] This suggests a novel pathway for its anti-inflammatory effects, making it a compound of interest for further research and development.

Data Presentation

Due to the limited availability of specific data for (S)-Fepradinol, the following table summarizes the reported in vivo dosing information for racemic Fepradinol in rodents. These values can serve as a reference for initiating dose-ranging studies for the (S)-enantiomer in mice.

CompoundSpeciesModelDoseRoute of AdministrationObserved EffectReference
FepradinolRatZymosan-induced paw edema-OralSuppression of edema[1]
FepradinolRatConcanavalin A-induced edema-OralInhibition of early and late stages of edema[1]
FepradinolRatCarrageenan-induced inflammation-OralReduced exudate, protein levels, and leukocyte number[1]
FepradinolMouseEndotoxin-induced diarrhea--Prevention of diarrhea[1]
FepradinolRatDextran-induced paw edema25 mg/kgOralInhibition of edema[2]
FepradinolRatKaolin-induced paw edema25 mg/kgOralInhibition of early and late stage of edema[2]
FepradinolRatNystatin-induced paw edema25 mg/kgOralInhibition of early and late stage of edema[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vivo efficacy of (S)-Fepradinol in a standard mouse model of acute inflammation.

Protocol 1: Preparation of (S)-Fepradinol for Oral Gavage

This protocol describes the preparation of a formulation of (S)-Fepradinol suitable for oral administration to mice.

Materials:

  • (S)-Fepradinol powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of (S)-Fepradinol and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Accurately weigh the (S)-Fepradinol powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add a small amount of the vehicle to the tube to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution or create a finer suspension.

  • Visually inspect the formulation for homogeneity before each administration. Prepare fresh on the day of the experiment.

Protocol 2: Carrageenan-Induced Paw Edema in Mice

This protocol outlines a standard method for inducing acute inflammation in the mouse paw and assessing the anti-inflammatory effect of (S)-Fepradinol.

Materials:

  • Male or female C57BL/6 mice (or other suitable strain), 8-10 weeks old

  • (S)-Fepradinol formulation (from Protocol 1)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Parenteral administration supplies (e.g., oral gavage needles)

  • Plethysmometer or digital calipers

  • Anesthesia (e.g., isoflurane) for induction (optional, for baseline measurement)

Procedure:

  • Acclimatization: Acclimate mice to the experimental conditions for at least 7 days prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, (S)-Fepradinol low dose, (S)-Fepradinol high dose, Positive control [e.g., Indomethacin]).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or the thickness using digital calipers.

  • Drug Administration: Administer the appropriate treatment (vehicle, (S)-Fepradinol, or positive control) to each mouse via oral gavage. A typical volume for oral gavage in mice is 5-10 mL/kg.

  • Induction of Edema: One hour after drug administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for the in vivo evaluation of (S)-Fepradinol.

G Proposed Anti-Inflammatory Action of Fepradinol Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, Zymosan) Cellular_Activation Cellular Activation (e.g., Mast cells, Macrophages) Inflammatory_Stimulus->Cellular_Activation Mediator_Release Release of Inflammatory Mediators (Non-Prostaglandin Pathways) Cellular_Activation->Mediator_Release Inflammation Inflammation (Edema, Leukocyte Infiltration) Mediator_Release->Inflammation Fepradinol (S)-Fepradinol Fepradinol->Mediator_Release Inhibition

Caption: Proposed mechanism of Fepradinol's anti-inflammatory effect.

G Experimental Workflow for In Vivo Evaluation of (S)-Fepradinol cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization (7 days) Group_Allocation Random Group Allocation (Vehicle, (S)-Fepradinol, Control) Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Paw Measurement Group_Allocation->Baseline_Measurement Drug_Administration Oral Administration of (S)-Fepradinol/Vehicle Baseline_Measurement->Drug_Administration Inflammation_Induction Carrageenan Injection (1 hour post-dosing) Drug_Administration->Inflammation_Induction Post_Induction_Measurement Paw Measurement (1, 2, 3, 4, 24 hours) Inflammation_Induction->Post_Induction_Measurement Data_Analysis Data Analysis (% Inhibition, Statistics) Post_Induction_Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo (S)-Fepradinol anti-inflammatory testing.

References

Application Notes and Protocols for Testing (S)-Fepradinol Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Fepradinol is a compound with known anti-inflammatory properties.[1] Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action does not appear to involve the inhibition of prostaglandin synthesis.[1] This suggests that (S)-Fepradinol may exert its effects through alternative signaling pathways. One such ubiquitous and critical pathway in cellular signaling, including inflammatory processes, is the cyclic AMP (cAMP) signaling cascade. Cyclic AMP is a key second messenger that mediates a wide array of cellular responses.[2][3]

These application notes provide a comprehensive set of protocols to evaluate the efficacy of (S)-Fepradinol in cell culture, with a primary focus on its potential to modulate intracellular cAMP levels. The protocols cover essential preliminary assays, such as cytotoxicity, and a detailed methodology for quantifying changes in cAMP.

Experimental Protocols

General Cell Culture and Maintenance

A foundational aspect of testing the efficacy of any compound is the proper maintenance of cell cultures. The following is a generalized protocol for the culture of an adherent cell line, such as Human Embryonic Kidney (HEK293) cells or a murine macrophage cell line like RAW 264.7, which is relevant for inflammation studies.[4]

Materials:

  • HEK293 or RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%) for adherent cells

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain cells in a T-75 flask in a 37°C incubator with 5% CO₂.

  • For passaging, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or an automated cell counter.[5]

  • Seed the cells into new flasks or plates at the desired density for subsequent experiments.

Cytotoxicity Assay Protocol (MTT Assay)

Before assessing the efficacy of (S)-Fepradinol, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]

Materials:

  • Cells seeded in a 96-well plate

  • (S)-Fepradinol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of (S)-Fepradinol in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of (S)-Fepradinol. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug) and a no-treatment control.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Intracellular cAMP Measurement Protocol (Luminescence-Based Assay)

This protocol is designed to quantify changes in intracellular cAMP levels in response to treatment with (S)-Fepradinol. It is based on the principle of competitive binding assays or enzyme-based assays like the Promega cAMP-Glo™ Assay.[6][7]

Materials:

  • Cells seeded in a white, opaque 96-well plate

  • (S)-Fepradinol

  • Forskolin (positive control, adenylyl cyclase activator)

  • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)[2]

  • Commercially available cAMP detection kit (e.g., cAMP-Glo™ Assay)

  • Luminometer

Protocol:

  • Seed cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • On the day of the experiment, aspirate the culture medium.

  • Add 50 µL of induction buffer containing IBMX to each well to prevent cAMP degradation.[2]

  • Prepare dilutions of (S)-Fepradinol and the positive control, forskolin, in the induction buffer.

  • Add 50 µL of the test compounds to the respective wells. Include a vehicle control.

  • Incubate the plate for the desired period (e.g., 30 minutes) at room temperature.

  • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For the cAMP-Glo™ assay, this involves adding a detection solution that lyses the cells and contains a protein kinase A that becomes active in the presence of cAMP, leading to ATP depletion.[6][7]

  • A subsequent reagent is added to quantify the remaining ATP via a luciferase reaction. The resulting luminescent signal is inversely proportional to the cAMP concentration.[7]

  • Measure luminescence using a plate-reading luminometer.

  • Generate a standard curve with known cAMP concentrations to determine the absolute cAMP levels in the samples.

Data Presentation

Quantitative data from the cytotoxicity and cAMP assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of (S)-Fepradinol

(S)-Fepradinol Conc. (µM)Cell Viability (%) ± SD
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
1095.2 ± 5.5
5088.1 ± 6.1
10075.4 ± 7.3
20052.3 ± 8.0

Note: The data presented are for illustrative purposes only.

Table 2: Effect of (S)-Fepradinol on Intracellular cAMP Levels

TreatmentIntracellular cAMP (pmol/well) ± SD
Vehicle Control2.5 ± 0.3
Forskolin (10 µM)58.9 ± 4.7
(S)-Fepradinol (1 µM)2.8 ± 0.4
(S)-Fepradinol (10 µM)8.7 ± 1.1
(S)-Fepradinol (50 µM)25.4 ± 2.9
(S)-Fepradinol (50 µM) + Forskolin (10 µM)75.1 ± 6.3

Note: The data presented are for illustrative purposes only.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental logic and the underlying biological pathway being investigated.

G cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gsα ATP ATP S_Fepradinol (S)-Fepradinol S_Fepradinol->AC Modulates? cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory) CREB->Gene_Expression Regulates G cluster_treatment Treatment cluster_detection Detection start Start: Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight add_IBMX Add IBMX- containing Buffer overnight->add_IBMX add_compounds Add (S)-Fepradinol, Forskolin, Vehicle add_IBMX->add_compounds incubate_treatment Incubate (e.g., 30 min) add_compounds->incubate_treatment add_lysis Add Lysis & cAMP Detection Reagent incubate_treatment->add_lysis incubate_lysis Incubate add_lysis->incubate_lysis add_atp_reagent Add ATP Detection Reagent incubate_lysis->add_atp_reagent read_luminescence Read Luminescence add_atp_reagent->read_luminescence analyze Data Analysis: Calculate cAMP conc. read_luminescence->analyze

References

Troubleshooting & Optimization

Technical Support Center: (S)-Fepradinol Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving (S)-Fepradinol solubility in your in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges and ensure reliable experimental outcomes.

Troubleshooting Guide

Issue: My (S)-Fepradinol is not dissolving in my aqueous buffer.

Poor aqueous solubility is a common challenge with organic compounds. This guide will walk you through systematic steps to identify a suitable solvent system for your in vitro assays.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to addressing solubility issues with (S)-Fepradinol.

G A Start: (S)-Fepradinol Precipitation Observed B Review Compound Properties - MW: 209.29 g/mol - LogP: ~0.6 (predicted) A->B C Initial Step: Use of Organic Co-solvents A->C D Did solubility improve? C->D E Optimize co-solvent percentage (e.g., 1-5% final concentration) D->E Yes F Alternative Strategy: pH Adjustment D->F No L Problem Solved E->L G Is the compound acidic or basic? F->G J Advanced Strategy 2: Cyclodextrin Complexation F->J K Consider forming a salt (e.g., Fepradinol HCl) F->K H Titrate with dilute HCl or NaOH to find optimal pH for solubility G->H Yes (Basic amine present) I Advanced Strategy 1: Use of Surfactants G->I Unsure/No H->L I->L J->L G A Start: Need to Prepare (S)-Fepradinol Solution B Method 1: Co-solvent (DMSO) A->B C Method 2: pH Adjustment A->C D Method 3: Surfactant (Tween® 20) A->D E Method 4: Cyclodextrin (HP-β-CD) A->E F Prepare Solutions B->F C->F D->F E->F G Visually Inspect for Precipitation F->G G->A Precipitation H Quantify Solubility (e.g., HPLC, UV-Vis) G->H No Precipitation I Select Optimal Method for In Vitro Assay H->I

Optimizing (S)-Fepradinol dosage for maximum anti-inflammatory effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-Fepradinol in anti-inflammatory studies. The following sections offer insights into dosage optimization, experimental design, and potential challenges.

Frequently Asked Questions (FAQs)

Q1: We are not observing any inhibition in our standard COX-2 assay with (S)-Fepradinol. Is the compound inactive?

A1: Not necessarily. Studies have shown that the anti-inflammatory activity of fepradinol does not seem to be related to the inhibition of prostaglandin biosynthesis.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, fepradinol does not inhibit prostaglandin E2 biosynthesis or the cyclooxygenase (COX) enzymes.[1] Therefore, a lack of activity in a COX-2 assay is expected and suggests you should focus on alternative mechanism-of-action studies.

Q2: What is the proposed mechanism of action for (S)-Fepradinol's anti-inflammatory effect?

A2: The precise mechanism is not fully elucidated, but evidence points towards a mode of action distinct from NSAIDs.[1] Fepradinol has been shown to reduce leukocyte migration and the levels of proteins and gamma-glutamyltransferase in inflammatory exudates.[1] This suggests it may interfere with cell chemotaxis and vascular permeability changes that are characteristic of an inflammatory response.

Q3: What are the key differences in activity between Fepradinol and standard NSAIDs in preclinical models?

A3: In the concanavalin A-induced edema model in rats, Fepradinol inhibited both the early and late stages of the inflammatory response. In contrast, NSAIDs like indometacin and piroxicam only inhibited the late stage.[1] Additionally, Fepradinol was effective in suppressing zymosan-induced paw edema, a model where indometacin and piroxicam showed no effect.[1]

Q4: How should we approach designing a dose-optimization study for (S)-Fepradinol?

A4: A formal dose-optimization study should be considered after initial anti-inflammatory activity has been established.[2][3] The goal is to find a dose that balances maximum efficacy with optimal tolerability.[2] A common approach involves randomly assigning subjects to at least two or more dose levels and evaluating both anti-inflammatory endpoints and potential adverse effects.[2][4] This is often more informative than simply identifying the maximum tolerated dose (MTD).[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in in vivo models (e.g., paw edema). Inconsistent administration of the inflammatory agent (e.g., carrageenan).Ensure precise, consistent injection volumes and sites. Use a positive control (e.g., a known anti-inflammatory drug) to validate the assay's sensitivity.
(S)-Fepradinol shows efficacy in vivo but not in our in vitro assay. The chosen in vitro model may not be appropriate for Fepradinol's mechanism.If using an assay focused on prostaglandin synthesis, switch to one that measures leukocyte migration, cytokine release (e.g., TNF-α, IL-1β) from stimulated monocytes (like THP-1 cells), or mast cell degranulation.[7][8]
Difficulty determining the optimal endpoint for efficacy. The inflammatory model has multiple phases mediated by different factors.Measure multiple endpoints. For example, in the carrageenan-induced paw edema model, measure edema volume at several time points (e.g., 1, 2, 3, and 4 hours post-injection) to capture the full effect of the compound. Additionally, analyze the inflammatory exudate for leukocyte count and protein concentration.[1][9]
Uncertainty about the dose range to test. Lack of published dose-response data for (S)-Fepradinol.Start with a wide range of doses based on preliminary data from acute inflammation models. Published preclinical studies on similar compounds show efficacy in the 10-40 mg/kg range for in vivo models.[10] Conduct a pilot study with a broad dose range to identify a narrower, effective range for larger, randomized studies.

Quantitative Data Summary

The following table summarizes preclinical data for Fepradinol in a common animal model of inflammation. This data can serve as a starting point for designing dose-response experiments.

Model Species Compound Dose (mg/kg, p.o.) Inhibition of Edema (%) Key Finding
Carrageenan-Induced Paw EdemaRatFepradinolNot SpecifiedSignificant reduction in exudate, protein levels, and leukocyte count.[1]Fepradinol effectively reduces inflammation in a standard acute model.
Zymosan-Induced Paw EdemaRatFepradinolNot SpecifiedSuppressed paw edema.[1]Effective in a model where standard NSAIDs fail, suggesting a different mechanism.
Concanavalin A-Induced EdemaRatFepradinolNot SpecifiedInhibited both early and late stages of edema.[1]Broader activity profile compared to NSAIDs which only affect the late stage.

Note: Specific dosages and percentage inhibition values for Fepradinol were not detailed in the cited literature, which highlights the need for dedicated dose-ranging studies.

Experimental Protocols

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.[9]

Methodology:

  • Animal Selection: Use male Wistar rats weighing approximately 150-200g.[9]

  • Grouping: Divide animals into at least four groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Positive Control (e.g., Indomethacin, 10 mg/kg).

    • (S)-Fepradinol Test Group 1 (e.g., 10 mg/kg).

    • (S)-Fepradinol Test Group 2 (e.g., 20 mg/kg).

  • Compound Administration: Administer the vehicle, positive control, or (S)-Fepradinol orally (p.o.) by gavage one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours after.

  • Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

In Vitro TNF-α Release from LPS-Stimulated THP-1 Cells

This assay is a valid model to screen for potential anti-inflammatory effects of new compounds.[7]

Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells in appropriate media. Differentiate the cells into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) if required.

  • Plating: Seed the cells in 96-well plates at a suitable density.

  • Compound Treatment: Pre-incubate the cells with various concentrations of (S)-Fepradinol (e.g., 1, 10, 100 µM) or a vehicle control for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.[7]

  • Incubation: Incubate the plates for 4-6 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Analysis: Determine the dose-dependent inhibition of TNF-α release by (S)-Fepradinol.

Visualizations

Experimental Workflow for Dosage Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Ranging Study cluster_2 Phase 3: Analysis & Selection A Establish In Vivo Efficacy (e.g., Carrageenan Paw Edema) B Select Relevant In Vitro Assay (e.g., Cytokine Release) A->B Confirm Activity C Pilot Study: Broad Dose Range (e.g., 3-4 logs) B->C Proceed to Dose Finding D Definitive Study: Randomized, Placebo-Controlled (3-4 doses + vehicle) C->D Identify Narrow Range E Measure Efficacy Endpoints (e.g., Edema Volume, Cytokine Levels) D->E F Monitor Safety/Tolerability (e.g., Clinical Signs, Biomarkers) D->F G Determine Therapeutic Window (Balance Efficacy and Safety) E->G F->G H Select Optimal Dose for Further Development G->H

Caption: A generalized workflow for optimizing (S)-Fepradinol dosage.

Hypothetical Signaling Pathway for (S)-Fepradinol

G cluster_0 Inflammatory Cascade Stimulus Inflammatory Stimulus (e.g., Zymosan, ConA) Macrophage Macrophage / Mast Cell Stimulus->Macrophage Chemokines Release of Chemokines & Vasoactive Amines Macrophage->Chemokines Endothelium Endothelial Cell Activation Chemokines->Endothelium Leukocyte Leukocyte Migration (Chemotaxis) Endothelium->Leukocyte Inflammation Edema & Inflammation Leukocyte->Inflammation Fepradinol (S)-Fepradinol Fepradinol->Leukocyte Inhibits

Caption: Postulated mechanism targeting leukocyte migration.

Troubleshooting Logic for Assay Selection

G Start Start: Planning Experiment Q1 Is the primary target prostaglandin synthesis? Start->Q1 COX_Assay Use COX/PGE2 Inhibition Assays Q1->COX_Assay Yes Non_COX_Assay Use Alternative Assays: - Leukocyte Migration - Cytokine Release (TNF-α, IL-6) - Mast Cell Degranulation Q1->Non_COX_Assay No Info Information: Fepradinol does NOT primarily inhibit COX enzymes. Non_COX_Assay->Info

Caption: A decision tree for selecting an appropriate in vitro assay.

References

Troubleshooting (S)-Fepradinol instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (S)-Fepradinol in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Fepradinol and what are its key chemical features?

(S)-Fepradinol is a non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical structure, 2-[-(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, reveals several key functional groups that can influence its stability in aqueous solutions: a secondary amine, a primary alcohol, and a secondary alcohol adjacent to a benzene ring. This classifies it as an aralkylamine and an ethanolamine derivative.

Q2: What are the potential causes of (S)-Fepradinol instability in my aqueous solution?

Based on its chemical structure, the instability of (S)-Fepradinol in aqueous solutions can be attributed to several factors:

  • pH-dependent degradation: The secondary amine group makes the molecule susceptible to pH changes. At non-optimal pH values, (S)-Fepradinol may be prone to acid- or base-catalyzed degradation. The ionization state of the amine is pH-dependent, which can influence its reactivity.

  • Oxidation: Secondary amines and benzylic alcohols can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of degradation products and a loss of potency.

  • Photodegradation: The presence of a benzene ring suggests potential sensitivity to light, which could induce degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

Q3: I am observing a decrease in the concentration of (S)-Fepradinol in my aqueous solution over time. What should I do first?

The first step is to systematically investigate the potential causes of degradation. We recommend performing a forced degradation study to identify the primary instability factors for your specific formulation. This involves subjecting your (S)-Fepradinol solution to a range of stress conditions.

Troubleshooting Guide

Issue 1: Rapid degradation of (S)-Fepradinol in a neutral aqueous solution.
  • Possible Cause 1: Oxidation.

    • Troubleshooting Steps:

      • Deoxygenate your solvent: Prepare your aqueous solution using a solvent that has been deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

      • Work under an inert atmosphere: Prepare and handle the solution under a nitrogen or argon blanket to minimize exposure to atmospheric oxygen.

      • Add an antioxidant: Consider adding a suitable antioxidant to your formulation. The choice of antioxidant will depend on the nature of your final product and its intended use. Common examples include ascorbic acid or sodium metabisulfite.

      • Use chelating agents: If metal ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Steps:

      • Protect from light: Prepare and store your solution in amber-colored vials or wrap your containers in aluminum foil to protect them from light.

      • Conduct a photostability study: Expose your solution to a controlled light source (as per ICH Q1B guidelines) to confirm if light is a significant degradation factor.

Issue 2: (S)-Fepradinol is unstable in my acidic or basic buffer.
  • Possible Cause: pH-dependent hydrolysis or degradation.

    • Troubleshooting Steps:

      • Determine the optimal pH: Conduct a pH stability profile study by preparing a series of solutions of (S)-Fepradinol in buffers of varying pH (e.g., from pH 2 to pH 10).

      • Analyze for degradation: Monitor the concentration of (S)-Fepradinol in each buffer over time using a stability-indicating analytical method, such as HPLC.

      • Select a suitable buffer: Based on the results, choose a buffer system that maintains the pH at which (S)-Fepradinol exhibits the highest stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of (S)-Fepradinol in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of (S)-Fepradinol.

1. Materials:

  • (S)-Fepradinol
  • Purified water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • pH meter
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Photostability chamber
  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (S)-Fepradinol in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of (S)-Fepradinol remaining and to detect the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

1. Objective: To develop an HPLC method that can separate (S)-Fepradinol from all potential degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value based on preliminary stability data).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV-Vis spectral analysis of (S)-Fepradinol (e.g., 220 nm).
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

3. Method Validation:

  • Analyze the stressed samples from the forced degradation study.
  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main (S)-Fepradinol peak.
  • Perform method validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.

Table 1: Forced Degradation of (S)-Fepradinol under Various Stress Conditions

Stress ConditionTime (hours)(S)-Fepradinol Remaining (%)Number of Degradation Products
0.1 M HCl (RT)2498.51
1 M HCl (60°C)2475.23
0.1 M NaOH (RT)2492.12
1 M NaOH (60°C)2460.84
3% H₂O₂ (RT)2485.42
60°C2495.31
Photostability2490.72

Table 2: pH Stability Profile of (S)-Fepradinol at Room Temperature

pH(S)-Fepradinol Remaining (%) after 7 days
2.088.3
4.095.1
6.098.9
7.097.5
8.091.2
10.082.6

Visualizations

Troubleshooting_Workflow start Instability of (S)-Fepradinol in Aqueous Solution Observed check_oxidation Is the solution protected from oxygen? start->check_oxidation check_light Is the solution protected from light? check_oxidation->check_light Yes action_oxidation Implement measures to prevent oxidation: - Deoxygenate solvent - Use inert atmosphere - Add antioxidants/chelators check_oxidation->action_oxidation No check_ph Has the optimal pH been determined? check_light->check_ph Yes action_light Protect solution from light: - Use amber vials - Wrap in foil check_light->action_light No check_temp Is the solution stored at an appropriate temperature? check_ph->check_temp Yes action_ph Perform pH stability study to find the optimal pH range. check_ph->action_ph No action_temp Store at a lower temperature (e.g., refrigerated). check_temp->action_temp No end_stable Solution is Stable check_temp->end_stable Yes action_oxidation->check_light action_light->check_ph action_ph->check_temp action_temp->end_stable

Caption: Troubleshooting workflow for (S)-Fepradinol instability.

Experimental_Workflow cluster_forced_degradation Forced Degradation Study cluster_method_development Stability-Indicating Method Development cluster_optimization Formulation Optimization prep_stock Prepare (S)-Fepradinol Stock Solution stress Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Heat - Light prep_stock->stress analyze_samples Analyze Samples by HPLC at Different Time Points stress->analyze_samples validate_method Validate Method for Specificity & Resolution analyze_samples->validate_method develop_hplc Develop HPLC Method develop_hplc->validate_method ph_profile Conduct pH Stability Profile validate_method->ph_profile optimize_formulation Optimize Formulation: - Adjust pH - Add Stabilizers ph_profile->optimize_formulation

Caption: Experimental workflow for stability assessment.

Signaling_Pathway cluster_degradation Degradation Pathways Fepradinol (S)-Fepradinol in Aqueous Solution Oxidation Oxidation (Secondary Amine, Benzylic Alcohol) Fepradinol->Oxidation O₂, Metal Ions Hydrolysis pH-Dependent Hydrolysis/Degradation Fepradinol->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation (Benzene Ring) Fepradinol->Photodegradation Light (UV/Vis) Degradation_Products Degradation Products (Loss of Potency) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of (S)-Fepradinol.

References

Minimizing off-target effects of (S)-Fepradinol in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of (S)-Fepradinol in cell-based assays. Given the limited specific data on (S)-Fepradinol's off-target profile, this guide also incorporates general best practices for validating small molecule specificity in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for (S)-Fepradinol?

A1: (S)-Fepradinol is classified as a non-steroidal anti-inflammatory agent.[1] Some literature suggests that like other NSAIDs, it may act by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[1][2] However, at least one study has indicated that its anti-inflammatory properties may be independent of prostaglandin biosynthesis inhibition.[3] Further research is needed to fully elucidate its primary mechanism of action.

Q2: What are the known off-target effects of (S)-Fepradinol?

A2: Currently, there is a lack of specific, publicly available data detailing the off-target binding profile of (S)-Fepradinol. As with any small molecule inhibitor, off-target effects are a possibility and should be experimentally addressed. General strategies for identifying and mitigating off-target effects are discussed in the troubleshooting section.

Q3: How can I control for potential off-target effects in my experiments?

A3: Several strategies can be employed:

  • Use the lowest effective concentration: Titrate (S)-Fepradinol to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-target proteins.

  • Rescue experiments: If (S)-Fepradinol inhibits a specific protein, try to rescue the phenotype by expressing a form of the target protein that is resistant to the inhibitor.

  • Use of negative controls: A structurally similar but inactive analog of (S)-Fepradinol, if available, can be a powerful tool to demonstrate that the observed effects are not due to the chemical scaffold itself.

  • Phenotypic validation in multiple cell lines: Confirming the effect in different cell lines can help rule out cell-type-specific off-target effects.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected phenotypic results.

This could be due to off-target effects, issues with compound stability, or experimental variability.

Troubleshooting Steps:

  • Confirm Compound Integrity and Concentration:

    • Verify the identity and purity of your (S)-Fepradinol stock using analytical methods like LC-MS or NMR.

    • Prepare fresh working solutions from a validated stock for each experiment.

  • Determine Optimal Concentration Range:

    • Perform a dose-response curve to identify the minimal effective concentration.

  • Orthogonal Validation:

    • As mentioned in the FAQs, use a structurally different inhibitor for the same target.

    • Use a genetic approach (e.g., siRNA or CRISPR) to knock down the target and see if it phenocopies the effect of (S)-Fepradinol.

Experimental Protocol: Dose-Response Assay for (S)-Fepradinol

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of (S)-Fepradinol in your cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (S)-Fepradinol.

  • Incubation: Incubate the cells for a period relevant to your assay endpoint.

  • Assay: Perform your desired assay (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the response versus the log of the inhibitor concentration to determine the EC50.

Issue 2: Observed phenotype does not align with the known function of the intended target.

This is a strong indicator of a potential off-target effect.

Troubleshooting Workflow

A Unexpected Phenotype Observed B Hypothesize Potential Off-Targets A->B C Perform Target Deconvolution Studies (e.g., Chemical Proteomics) B->C D Validate Hits with Orthogonal Methods (e.g., siRNA, other inhibitors) C->D E Characterize New Target and Refine Experimental Design D->E F Conclusion: Phenotype is due to an Off-Target Effect E->F

Caption: Workflow for investigating unexpected phenotypes.

Data Presentation

Table 1: Hypothetical Selectivity Profile of (S)-Fepradinol and Control Compounds

CompoundTargetIC50 (nM)Off-Target 1 (Kinase X) IC50 (nM)Off-Target 2 (GPCR Y) IC50 (nM)
(S)-Fepradinol Target A 50 5000 >10000
Inhibitor BTarget A75>10000>10000
Inactive AnalogTarget A>10000>10000>10000

This table presents hypothetical data for illustrative purposes.

Signaling Pathways

On-Target Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TargetA Target A Receptor->TargetA DownstreamEffector Downstream Effector TargetA->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Fepradinol (S)-Fepradinol Fepradinol->TargetA Ligand Ligand Ligand->Receptor

Caption: Proposed on-target signaling pathway for (S)-Fepradinol.

Potential Off-Target Pathway Activation

cluster_0 Cell Membrane cluster_1 Cytoplasm OffTargetReceptor Off-Target Receptor SignalingMolecule Signaling Molecule OffTargetReceptor->SignalingMolecule UnexpectedPhenotype Unexpected Phenotype SignalingMolecule->UnexpectedPhenotype Fepradinol (S)-Fepradinol Fepradinol->OffTargetReceptor

Caption: Hypothetical off-target pathway activation by (S)-Fepradinol.

References

Technical Support Center: (S)-Fepradinol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (S)-Fepradinol. The information is designed to assist in anticipating and overcoming challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for (S)-Fepradinol based on its chemical structure?

A1: Based on its structure as a secondary amine with primary and secondary alcohol functionalities, (S)-Fepradinol is susceptible to several degradation pathways, primarily oxidation and dehydration.

  • Oxidation: This is a common degradation pathway for molecules with alcohol and amine groups.

    • The secondary alcohol on the phenylethyl group can be oxidized to a ketone.

    • The primary alcohol on the propanol group can be oxidized first to an aldehyde and then to a carboxylic acid.

    • The secondary amine itself can be susceptible to oxidation.

  • Dehydration: Under acidic conditions and/or heat, the secondary alcohol can be eliminated to form an alkene.

  • N-Dealkylation: Cleavage of the bond between the nitrogen and the alkyl groups can occur under certain stress conditions.

Q2: What are the most critical factors that can influence the stability of (S)-Fepradinol in my experiments?

A2: The stability of (S)-Fepradinol can be significantly affected by several factors:

  • pH: Acidic or basic conditions can catalyze hydrolysis or dehydration reactions.[1] The optimal pH for stability should be determined empirically.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1] Light-sensitive products should be protected from degradation by using amber-colored packaging.

  • Oxygen: The presence of oxygen can promote oxidative degradation.[1]

  • Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.

Q3: I am observing unexpected peaks in my HPLC analysis of an (S)-Fepradinol sample. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely degradation products of (S)-Fepradinol. The identity of these degradants will depend on the storage and handling conditions of your sample. Common analytical techniques like HPLC can be used to separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[2] To identify the specific degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective.[2]

Q4: How can I prevent the degradation of (S)-Fepradinol during storage and in my formulations?

A4: Several strategies can be employed to enhance the stability of (S)-Fepradinol:

  • pH Control: Use buffers to maintain the pH of the formulation within a stable range.[3] Citrate, acetate, and phosphate buffers are commonly used in liquid formulations.[3]

  • Antioxidants: Incorporate antioxidants such as ascorbic acid or tocopherol to prevent oxidative degradation.[1][4]

  • Chelating Agents: Use chelating agents like EDTA to bind metal ions that could catalyze oxidation.[3]

  • Inert Atmosphere: For oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[3]

  • Light Protection: Store the substance and its formulations in light-resistant containers (e.g., amber vials or bottles).

  • Temperature Control: Store at recommended temperatures and avoid temperature excursions.

  • Moisture Protection: For solid dosage forms, protect from humidity using appropriate packaging, such as alu-alu blisters or bottles with desiccants.[3]

  • Formulation Strategies: Techniques like microencapsulation or lyophilization can provide a protective barrier against environmental factors.[3][4]

Troubleshooting Guides

Issue 1: Rapid loss of (S)-Fepradinol potency in an aqueous solution.
Possible Cause Troubleshooting Step Rationale
Incorrect pH Measure the pH of the solution. Adjust to a neutral or slightly acidic/basic pH using appropriate buffers and monitor stability.(S)-Fepradinol may be susceptible to acid or base-catalyzed degradation.
Oxidation Degas the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen). Add an antioxidant to the formulation.To minimize the presence of dissolved oxygen which can cause oxidative degradation.
Presence of Metal Ions Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the solution.Metal ions can catalyze oxidative degradation pathways.
Light Exposure Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil.To prevent photolytic degradation.
Issue 2: Appearance of unknown impurities in a solid formulation of (S)-Fepradinol.
Possible Cause Troubleshooting Step Rationale
Hygroscopicity Store the formulation in a desiccator or with a desiccant. Analyze the water content of the sample.Moisture absorption can lead to chemical degradation in the solid state.
Excipient Incompatibility Conduct compatibility studies with individual excipients to identify any interactions.Certain excipients may react with (S)-Fepradinol, leading to degradation.
Thermal Degradation Review the manufacturing process for any high-temperature steps. Store the formulation at controlled room temperature or as recommended.Heat can induce thermal decomposition.

Experimental Protocols

Forced Degradation Study Protocol for (S)-Fepradinol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5]

Objective: To investigate the degradation of (S)-Fepradinol under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (S)-Fepradinol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffer and an organic solvent in a gradient elution.

    • Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) detector to identify the mass of the parent drug and any degradation products.

Data Presentation:

Stress Condition(S)-Fepradinol Remaining (%)Number of Degradation ProductsMajor Degradant RRT
0.1 M HCl, 60°C, 24hDataDataData
0.1 M NaOH, 60°C, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
80°C, 48h (Solid)DataDataData
UV/Vis LightDataDataData

RRT = Relative Retention Time

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic) cluster_ndealkylation N-Dealkylation fepradinol (S)-Fepradinol ketone Ketone Derivative fepradinol->ketone Secondary Alcohol Oxidation aldehyde Aldehyde Derivative fepradinol->aldehyde Primary Alcohol Oxidation acid Carboxylic Acid Derivative aldehyde->acid fepradinol2 (S)-Fepradinol alkene Alkene Derivative fepradinol2->alkene fepradinol3 (S)-Fepradinol dealkylated Dealkylated Amine fepradinol3->dealkylated experimental_workflow start Start: (S)-Fepradinol Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sampling at Time Points stress->sampling analysis HPLC-PDA-MS Analysis sampling->analysis identification Identify & Characterize Degradation Products analysis->identification method_validation Validate Stability- Indicating Method identification->method_validation end End: Stability Profile method_validation->end

References

Enhancing the chiral purity of synthesized (S)-Fepradinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-Fepradinol. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the chiral purity of (S)-Fepradinol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of (S)-Fepradinol, providing potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Enantiomeric Excess (e.e.) after Synthesis/Resolution Incomplete reaction during diastereomeric salt formation.Ensure the molar ratio of the resolving agent to racemic Fepradinol is optimized. Stir the reaction for a sufficient duration to allow for complete salt formation.
Inefficient separation of diastereomeric salts.Optimize the crystallization solvent and temperature. A slower cooling rate can lead to purer crystals. Consider recrystallization of the diastereomeric salt to improve purity.
Racemization during workup or purification.[1]Avoid harsh acidic or basic conditions and high temperatures during the workup. Use a mild base to liberate the free amine from the diastereomeric salt.
Inaccurate e.e. determination by chiral HPLC.Verify the chiral column is appropriate for the separation of Fepradinol enantiomers. Ensure the mobile phase is optimized for baseline separation. Check for co-eluting impurities that may interfere with the peaks of the enantiomers.
Low Yield of (S)-Fepradinol Loss of product during diastereomeric salt crystallization.The desired diastereomeric salt may be more soluble in the chosen solvent. Try different solvents or solvent mixtures to minimize the solubility of the target salt.
Incomplete liberation of the free base from the diastereomeric salt.Ensure a sufficient amount of a suitable base is used to fully neutralize the salt. Monitor the pH of the aqueous layer during extraction.
Product loss during extraction and purification steps.Perform multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous phase. Minimize the number of purification steps where possible.
Inconsistent Crystal Formation during Resolution Supersaturation issues.Ensure the solution is fully dissolved before attempting crystallization. Seeding the solution with a small crystal of the desired diastereomer can induce crystallization.
Presence of impurities inhibiting crystallization.Purify the racemic Fepradinol before attempting chiral resolution to remove any impurities that may interfere with crystal lattice formation.
Chiral HPLC Peak Tailing or Broadening Column contamination.Flush the column with a strong solvent to remove any adsorbed impurities.[2]
Inappropriate mobile phase.Adjust the mobile phase composition, including the percentage of organic modifier and the type and concentration of any additives.
Column degradation.If performance does not improve after cleaning, the column may need to be replaced.

Frequently Asked Questions (FAQs)

A list of common questions regarding the enhancement of (S)-Fepradinol's chiral purity.

Q1: What are the most common methods for resolving racemic Fepradinol?

A1: The most common and industrially scalable methods for resolving racemic amines like Fepradinol are diastereomeric salt formation and chiral chromatography.[2][3] Diastereomeric salt formation involves reacting the racemic Fepradinol with a chiral acid to form two diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[2][3]

Q2: How do I choose a suitable chiral resolving agent for Fepradinol?

A2: The choice of resolving agent is crucial and often requires empirical screening. For a basic compound like Fepradinol (an amino alcohol), chiral acids are used as resolving agents. Common examples include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. The ideal resolving agent will form a diastereomeric salt with the desired (S)-enantiomer that has significantly lower solubility in a chosen solvent compared to the salt of the (R)-enantiomer, allowing for selective crystallization.

Q3: My enantiomeric excess is stuck at a certain level after one crystallization. How can I improve it?

A3: To improve the enantiomeric excess, you can perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the chiral purity of the final product after liberation of the free base.

Q4: Are there any alternatives to classical resolution for obtaining enantiomerically pure (S)-Fepradinol?

A4: Yes, asymmetric synthesis is an alternative approach where the chiral center is created stereoselectively, leading directly to an enantiomerically enriched product.[3] This can be achieved using chiral catalysts, reagents, or starting materials. However, developing a new asymmetric synthesis can be a complex and time-consuming process.

Q5: How can I confirm the absolute configuration of the separated enantiomers?

A5: The absolute configuration can be determined using various analytical techniques. X-ray crystallography of a suitable crystal of the pure enantiomer or its salt is the most definitive method. Spectroscopic methods such as Circular Dichroism (CD) can also be used, often in conjunction with computational chemistry to predict the expected spectrum for each enantiomer.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Chiral Resolution of Racemic Fepradinol via Diastereomeric Salt Formation

This protocol describes a general procedure for the chiral resolution of racemic Fepradinol using a chiral resolving agent.

Materials:

  • Racemic Fepradinol

  • Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)

  • Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture)

  • Aqueous base solution (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Salt Formation: Dissolve racemic Fepradinol in the chosen crystallization solvent with gentle heating. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with gentle heating.

  • Crystallization: Slowly add the resolving agent solution to the Fepradinol solution with continuous stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional): To improve chiral purity, redissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as described in step 2.

  • Liberation of (S)-Fepradinol: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic extraction solvent. Add an aqueous base solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10).

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

  • Isolation of (S)-Fepradinol: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched Fepradinol.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for analyzing the enantiomeric purity of a Fepradinol sample.

Materials:

  • Enantiomerically enriched Fepradinol sample

  • HPLC grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Fepradinol sample in the mobile phase.

  • HPLC System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical mobile phase for separating amino alcohols might be a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Injection: Inject a small volume of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram, ensuring that the run time is sufficient for both enantiomers to elute.

  • Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate key workflows and concepts related to enhancing the chiral purity of (S)-Fepradinol.

Chiral_Resolution_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis & Purification racemic_fepradinol Racemic (R/S)-Fepradinol salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) racemic_fepradinol->salt_formation crystallization Fractional Crystallization salt_formation->crystallization liberation Liberation of Free Base crystallization->liberation chiral_hplc Chiral HPLC Analysis (Determine e.e.) liberation->chiral_hplc recrystallization Recrystallization (Optional) chiral_hplc->recrystallization Low e.e. final_product (S)-Fepradinol (High Chiral Purity) chiral_hplc->final_product High e.e. recrystallization->liberation

Caption: Workflow for enhancing the chiral purity of (S)-Fepradinol via diastereomeric salt resolution.

Troubleshooting_Logic start Low Enantiomeric Excess (e.e.) check_separation Are enantiomer peaks baseline separated in chiral HPLC? start->check_separation optimize_hplc Optimize HPLC method: - Mobile phase - Column type - Flow rate check_separation->optimize_hplc No check_resolution Was the chiral resolution step efficient? check_separation->check_resolution Yes optimize_resolution Optimize Resolution: - Screen resolving agents - Vary crystallization solvent - Adjust temperature profile check_resolution->optimize_resolution No check_racemization Could racemization have occurred? check_resolution->check_racemization Yes avoid_racemization Avoid harsh conditions: - High temperatures - Strong acids/bases check_racemization->avoid_racemization Yes recrystallize Perform recrystallization of diastereomeric salt check_racemization->recrystallize No

Caption: A logical flowchart for troubleshooting low enantiomeric excess in (S)-Fepradinol synthesis.

References

Technical Support Center: Optimization of (S)-Fepradinol Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of (S)-Fepradinol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (S)-Fepradinol solution is precipitating upon dilution with aqueous buffers for in vivo administration. How can I resolve this?

A1: This is a common issue related to the solubility of the compound. (S)-Fepradinol hydrochloride has a predicted water solubility of 8.33 mg/mL, and the free base is soluble in DMSO.[1][2] Precipitation often occurs when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous vehicle.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <5-10% in your dosing solution, as higher concentrations can be toxic to animals.

    • Utilize Co-solvents: Incorporate pharmaceutically acceptable co-solvents that are miscible with water, such as PEG 400, propylene glycol, or ethanol.[3] These can help maintain solubility.

    • Test Different Vehicles: Experiment with various vehicle compositions. A common starting point is a ternary system, for example, DMSO:PEG 400:Saline.

    • Consider Advanced Formulations: If simple co-solvent systems fail, you may need to explore more advanced formulations like liposomes or nanoparticles to encapsulate the compound.[4][5]

Q2: I am observing inconsistent results and suspect low bioavailability of (S)-Fepradinol in my animal model. What strategies can I employ to improve this?

A2: Low and variable bioavailability is a significant challenge for hydrophobic or poorly soluble drugs.[3][6] The goal is to enhance the dissolution and absorption of the compound in the gastrointestinal tract or from the injection site.[5]

  • Strategies for Enhancement:

    • Formulation Optimization: The choice of delivery vehicle is critical. As detailed in the table below, switching from a simple saline suspension to a co-solvent, liposomal, or nanoparticle formulation can significantly enhance bioavailability.[4][7]

    • Route of Administration: Ensure the route of administration is appropriate. While oral gavage is common, parenteral routes like intraperitoneal (IP) or intravenous (IV) injection bypass the gastrointestinal tract and can lead to more direct and consistent systemic exposure.

    • Particle Size Reduction: For suspension formulations, reducing the particle size of (S)-Fepradinol can increase the surface area for dissolution.[5]

    • Encapsulation: Liposomes and nanoparticles can protect the drug from degradation and facilitate its transport across biological membranes.[5]

Q3: What are the correct storage and handling procedures for (S)-Fepradinol and its formulations?

A3: Proper storage is crucial to maintain the integrity of the compound.

  • (S)-Fepradinol Powder: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]

  • Stock Solutions (in DMSO): Store stock solutions at -20°C.[1] Before use, allow the solution to thaw completely and warm to room temperature to ensure the compound is fully redissolved.

  • Working Formulations: It is best practice to prepare fresh dosing formulations on the day of the experiment. If short-term storage is necessary, keep the formulation at 2-8°C and protect it from light. Conduct stability tests to ensure the compound does not degrade or precipitate in your chosen vehicle over the storage period.[8]

Q4: I'm observing signs of irritation or toxicity at the injection site in my animals. What could be the cause and how can I mitigate it?

A4: Injection site reactions are often caused by the formulation vehicle rather than the drug itself.

  • Potential Causes & Solutions:

    • High Organic Solvent Concentration: High levels of DMSO or ethanol can cause local tissue damage. Keep the concentration of these solvents as low as possible.

    • pH of the Formulation: Ensure the pH of your final dosing solution is close to physiological pH (~7.4) to avoid irritation.

    • Particulate Matter: If using a suspension, large or sharp-edged drug crystals can cause mechanical irritation. Ensure the suspension is uniform with small particle sizes.

    • Formulation Components: Some surfactants or polymers used in advanced formulations can have inherent toxicities. Review the safety profile of all excipients used.

Formulation Strategy Comparison

The table below summarizes various formulation strategies that can be employed to enhance the in vivo delivery of (S)-Fepradinol.

Formulation StrategyKey ComponentsBioavailability EnhancementComplexityPotential Issues
Co-solvent System DMSO, PEG 400, Propylene Glycol, Saline/PBSModerateLowSolvent toxicity, drug precipitation upon dilution.[3]
Liposomal Formulation Phospholipids (e.g., DSPC), CholesterolHighHighInstability in GI tract (oral), complex preparation.[4][5]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)HighHighComplex preparation, potential for immunogenicity.[7]
Solid Dispersion Hydrophilic carrier (e.g., PVP, HPMC)Moderate to HighMediumPrimarily for oral delivery, requires specialized equipment.[6]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol provides a general method for preparing a simple co-solvent vehicle suitable for many in vivo studies.

  • Objective: To prepare a 10 mg/mL solution of (S)-Fepradinol in a vehicle containing 10% DMSO, 40% PEG 400, and 50% saline.

  • Materials:

    • (S)-Fepradinol powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Polyethylene glycol 400 (PEG 400), sterile

    • 0.9% Sodium Chloride (Saline), sterile

  • Procedure:

    • Weigh the required amount of (S)-Fepradinol powder and place it in a sterile conical tube.

    • Add DMSO to the tube to achieve a concentration of 100 mg/mL. For example, to make 1 mL of final solution, start with 10 mg of (S)-Fepradinol and add 100 µL of DMSO.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • In a separate sterile tube, prepare the co-solvent mixture by adding 400 µL of PEG 400.

    • Slowly add the (S)-Fepradinol/DMSO stock solution to the PEG 400 while vortexing.

    • Continue vortexing and add 500 µL of sterile saline dropwise to the mixture.

    • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

    • This final 10 mg/mL solution is ready for IP injection according to your experimental dosing regimen.

Protocol 2: Preparation of a Liposomal Formulation via Thin-Film Hydration

This protocol describes a common laboratory method for encapsulating a hydrophobic drug like (S)-Fepradinol into liposomes.[5]

  • Objective: To encapsulate (S)-Fepradinol into liposomes for enhanced stability and bioavailability.

  • Materials:

    • (S)-Fepradinol powder

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • Chloroform

    • Phosphate-buffered saline (PBS), sterile

  • Procedure:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and (S)-Fepradinol in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:Drug).

    • Connect the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature to evaporate the chloroform. A thin, uniform lipid film will form on the wall of the flask.

    • Continue to apply vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding sterile PBS (pre-warmed to above the lipid transition temperature) and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

    • To produce smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by sonication (probe or bath) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • The resulting liposomal suspension can be purified to remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.

    • Characterize the final formulation for particle size, zeta potential, and encapsulation efficiency before in vivo use.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Study A Define Target Dose & Route B Select Formulation Strategy (e.g., Co-solvent, Liposome) A->B C Prepare Formulation (See Protocol 1 or 2) B->C D Characterize Formulation (Solubility, Particle Size, Stability) C->D E Administer Formulation to Animal Model D->E Proceed if specs are met F Monitor for Efficacy & Adverse Effects E->F G Collect Samples (Plasma, Tissues) F->G H Analyze Samples (PK/PD Analysis) G->H H->B Iterate & Optimize

Caption: Workflow for the development and in vivo testing of (S)-Fepradinol formulations.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan, Zymosan) CellMembrane Cell Membrane Phospholipids InflammatoryStimulus->CellMembrane activates PLA2 LeukocyteChemotaxis Leukocyte Chemotaxis & Exudate Formation InflammatoryStimulus->LeukocyteChemotaxis induces ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX converted by Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins InflammationPain Inflammation & Pain Prostaglandins->InflammationPain mediates LeukocyteChemotaxis->InflammationPain contributes to TypicalNSAIDs Typical NSAIDs (e.g., Indomethacin) TypicalNSAIDs->COX Inhibits Fepradinol (S)-Fepradinol Fepradinol->LeukocyteChemotaxis Inhibits

Caption: Anti-inflammatory signaling pathways, contrasting (S)-Fepradinol with typical NSAIDs.

References

Reducing variability in (S)-Fepradinol experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving (S)-Fepradinol.

Disclaimer: Information regarding Fepradinol is based on studies of the racemic mixture. Specific experimental data for the (S)-enantiomer is limited. The guidance provided is based on the available data for Fepradinol and general principles of pharmacology and chiral compound research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fepradinol?

A1: Fepradinol exhibits anti-inflammatory properties.[1] Studies on the racemic mixture indicate that its mechanism of action is not related to the inhibition of prostaglandin E2 biosynthesis, distinguishing it from many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] The precise molecular targets of Fepradinol are not fully elucidated, but it is known to act on the exudate, protein and gamma-glutamyltransferase levels, and reduce the number of leucocytes in carrageenan-induced inflammation models.[1]

Q2: Why is it important to use the specific (S)-enantiomer of Fepradinol instead of the racemic mixture?

A2: For chiral drugs, the different enantiomers can have distinct pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be responsible for the therapeutic effect (eutomer), while the other may be less active, inactive, or contribute to side effects (distomer). Using a pure enantiomer like (S)-Fepradinol can lead to more potent and specific effects, a better therapeutic index, and reduced variability in experimental results compared to the racemic mixture. The FDA recommends assessing the activity of each enantiomer for racemic drugs.

Q3: How should (S)-Fepradinol be stored to ensure its stability?

Q4: What are the known anti-inflammatory effects of Fepradinol in preclinical models?

A4: In preclinical studies using rats, Fepradinol has been shown to suppress zymosan-induced and concanavalin A-induced paw edema.[1] It also prevents carrageenan-induced inflammation by acting on the exudate, protein levels, and leukocyte numbers.[1]

Troubleshooting Guides

Issue 1: High Variability in In Vitro/In Vivo Assay Results

Q: My experimental results with (S)-Fepradinol show high variability between replicates and experiments. What could be the cause?

A: High variability can stem from several factors. Consider the following troubleshooting steps:

  • Enantiomeric Purity:

    • Question: Have you confirmed the enantiomeric purity of your (S)-Fepradinol sample?

    • Action: Use chiral HPLC or other suitable analytical methods to verify the enantiomeric excess (e.e.) of your compound. Contamination with the (R)-enantiomer could lead to inconsistent results. The FDA suggests that for chiral drugs, enantioselective tests for identity and purity are necessary.[3]

  • Compound Stability:

    • Question: Are you preparing fresh solutions of (S)-Fepradinol for each experiment?

    • Action: If not, your compound may be degrading or racemizing in solution. Prepare fresh solutions before each experiment. If using stored stock solutions, perform a stability study to ensure the integrity of the compound over time and under your storage conditions.[4]

  • Experimental Protocol:

    • Question: Is your experimental protocol consistent across all experiments?

    • Action: Minor variations in cell densities, incubation times, reagent concentrations, or animal handling can introduce significant variability. Ensure all steps of your protocol are standardized and meticulously followed.

  • Data Analysis:

    • Question: Are you using appropriate statistical methods to analyze your data?

    • Action: Consult with a biostatistician to ensure your experimental design and data analysis are robust and can account for potential sources of variability.

Issue 2: Lower Than Expected Potency or Inconsistent Activity

Q: (S)-Fepradinol is showing lower potency than expected, or its activity is inconsistent. What should I check?

A: Inconsistent or low potency can be due to issues with the compound itself or the experimental setup.

  • Compound Integrity:

    • Question: Has the chemical integrity of your (S)-Fepradinol been verified?

    • Action: In addition to enantiomeric purity, confirm the chemical purity of your compound using methods like NMR or mass spectrometry. Impurities can interfere with the activity of the compound.

  • Solubility Issues:

    • Question: Is (S)-Fepradinol fully dissolved in your vehicle/buffer?

    • Action: Poor solubility can lead to a lower effective concentration. Visually inspect your solutions for any precipitate. Consider using a different solvent or a solubilizing agent if necessary, ensuring the vehicle itself does not have any biological effects in your assay.

  • Vehicle Effects:

    • Question: Have you run a vehicle control group?

    • Action: Always include a vehicle control group in your experiments to ensure that the solvent used to dissolve (S)-Fepradinol is not causing any confounding effects.

  • Assay Conditions:

    • Question: Are your assay conditions optimized?

    • Action: Factors such as pH, temperature, and serum concentration (in cell-based assays) can influence the activity of a compound. Ensure these parameters are optimized and consistent.

Data Presentation for Troubleshooting

To help identify sources of variability, it is useful to present your data in a structured format. The following is an example of how you might tabulate data to compare different experimental conditions:

Experiment IDBatch of (S)-FepradinolStorage Condition of Stock SolutionAssay TypeReadout (e.g., % Inhibition of Inflammation)Standard Deviation
EXP-001Batch AFreshly PreparedCarrageenan Paw Edema65%5.2
EXP-002Batch AStored at 4°C for 1 weekCarrageenan Paw Edema45%12.5
EXP-003Batch BFreshly PreparedCarrageenan Paw Edema62%6.1
EXP-004Batch AFreshly PreparedLPS-induced Cytokine Release72%4.8

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.[5][6][7][8][9]

1. Animals:

  • Use adult Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatize the animals for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Materials:

  • (S)-Fepradinol

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 5% Tween 80 in saline)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer

3. Experimental Procedure:

  • Fast the animals overnight before the experiment, with free access to water.

  • Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin)

    • Group 3-5: (S)-Fepradinol at different doses (e.g., 10, 30, 100 mg/kg)

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or (S)-Fepradinol orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[5][6]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5][9]

4. Data Analysis:

  • Calculate the paw edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Visualizations

Experimental Workflow for In Vivo Anti-Inflammatory Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a Animal Acclimatization b Randomization into Groups a->b c Preparation of (S)-Fepradinol, Vehicle, and Controls b->c d Initial Paw Volume Measurement c->d e Compound/Vehicle Administration d->e f Carrageenan Injection e->f g Paw Volume Measurement (at time intervals) f->g h Calculate Paw Edema g->h i Calculate % Inhibition h->i j Statistical Analysis i->j

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Hypothesized COX-Independent Anti-Inflammatory Signaling Pathway for (S)-Fepradinol

G cluster_pathway Inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK MAPK Cascade (p38, JNK, ERK) Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K NFkB_Activation NF-κB Activation IKK->NFkB_Activation Inflammatory_Response Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_Activation->Inflammatory_Response MAPK->Inflammatory_Response PI3K->Inflammatory_Response S_Fepradinol (S)-Fepradinol S_Fepradinol->IKK Inhibits S_Fepradinol->MAPK Inhibits S_Fepradinol->PI3K Inhibits

Caption: Hypothesized COX-Independent Signaling Pathway Inhibited by (S)-Fepradinol.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of (S)-Fepradinol and (R)-Fepradinol: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific comparative studies on the anti-inflammatory activities of the individual enantiomers of Fepradinol, namely (S)-Fepradinol and (R)-Fepradinol. While Fepradinol is classified as a non-steroidal anti-inflammatory drug (NSAID), research detailing the distinct pharmacological profiles of its stereoisomers is not currently available. This guide summarizes the existing information on Fepradinol as a racemic mixture and highlights the critical knowledge gap regarding the stereospecific effects of its enantiomers on inflammation.

Understanding Fepradinol and Chirality

Fepradinol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, the (S) and (R) enantiomers. In pharmaceuticals, it is common for enantiomers to exhibit different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.

Anti-inflammatory Activity of Racemic Fepradinol

Studies on racemic Fepradinol, which contains an equal mixture of the (S) and (R) enantiomers, have demonstrated its anti-inflammatory properties. However, a key study has indicated that its mechanism of action may differ from that of traditional NSAIDs.[1] Unlike many NSAIDs that inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, Fepradinol's anti-inflammatory effects do not appear to be related to the inhibition of prostaglandin biosynthesis.[1] This suggests a potentially novel mechanism for its therapeutic action.

The Missing Data: (S)-Fepradinol vs. (R)-Fepradinol

Despite the established importance of stereochemistry in drug action, dedicated studies comparing the anti-inflammatory efficacy of (S)-Fepradinol and (R)-Fepradinol have not been identified in the public domain. Consequently, there is no quantitative data, such as IC50 values or in vivo efficacy data, to populate a comparative table. Furthermore, the absence of such studies means there are no specific experimental protocols to detail for the individual enantiomers.

Conflicting Pharmacological Classification

Adding to the complexity, some sources classify Fepradinol as a beta-adrenergic blocker, a class of drugs typically used to manage cardiovascular conditions. This contradicts its classification as an NSAID in other pharmacological databases and introduces ambiguity regarding its primary mechanism of action. Further research would be necessary to clarify these conflicting classifications and to understand the full pharmacological profile of Fepradinol and its enantiomers.

Future Research Directions

The lack of data on the individual enantiomers of Fepradinol represents a significant gap in the understanding of this compound. Future research should focus on the following areas:

  • Chiral Separation: The first crucial step is the separation of the racemic mixture into its individual (S) and (R) enantiomers.

  • In Vitro Anti-inflammatory Assays: A head-to-head comparison of the anti-inflammatory activity of (S)-Fepradinol and (R)-Fepradinol using a panel of in vitro assays is essential. This could include assays to measure the inhibition of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

  • In Vivo Models of Inflammation: The relative efficacy of the enantiomers should be evaluated in established animal models of inflammation to determine their in vivo potency and therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by each enantiomer is critical to understanding their pharmacological effects.

Conclusion

While Fepradinol has been identified as a compound with anti-inflammatory properties, the specific contributions of its (S) and (R) enantiomers remain unknown. The absence of comparative experimental data precludes the creation of a detailed guide as initially requested. This highlights a clear need for further research to dissect the stereospecific pharmacology of Fepradinol, which could potentially lead to the development of a more potent and safer anti-inflammatory agent. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully characterize the therapeutic potential of Fepradinol's individual enantiomers.

References

A Head-to-Head Comparison of (S)-Fepradinol and Other NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory agent (S)-Fepradinol with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document synthesizes available experimental data to elucidate the unique pharmacological profile of (S)-Fepradinol, offering insights into its potential therapeutic applications.

(S)-Fepradinol is a non-steroidal anti-inflammatory agent that distinguishes itself from conventional NSAIDs through a mechanism of action that does not appear to involve the inhibition of prostaglandin biosynthesis.[1][2] This fundamental difference suggests a novel approach to managing inflammation and positions (S)-Fepradinol as a subject of significant interest for further investigation.

Anti-Inflammatory Efficacy: A Tale of Two Mechanisms

Experimental evidence from various animal models of inflammation demonstrates that (S)-Fepradinol possesses potent anti-inflammatory properties, with a profile that is notably distinct from cyclooxygenase (COX) inhibitors like indomethacin and piroxicam.

Comparative Efficacy in Different Inflammation Models:

A key study investigated the effects of (S)-Fepradinol in comparison to indomethacin and piroxicam in several rat paw edema models. The findings highlight the differential activity of these compounds based on the inflammatory stimulus:

  • Zymosan-Induced Paw Edema: Oral administration of (S)-Fepradinol suppressed paw edema induced by zymosan, a yeast cell wall component. In contrast, indomethacin and piroxicam were ineffective in this model.[1]

  • Concanavalin A-Induced Edema: (S)-Fepradinol was found to inhibit both the early and late stages of paw edema induced by the mitogen concanavalin A. Conversely, indomethacin and piroxicam only demonstrated efficacy in the late stage of this inflammatory response.[1]

  • Carrageenan-Induced Inflammation: In the widely used carrageenan-induced paw edema model, both (S)-Fepradinol and indomethacin were effective in preventing inflammation. Their effects were observed on the exudate, the increase in protein and gamma-glutamyltransferase levels, and the reduction of leukocyte numbers.[1]

  • Dextran and Platelet-Activating Factor (PAF)-Induced Edema: The inhibitory effect of (S)-Fepradinol (25 mg/kg, p.o.) on dextran-induced edema was found to be nearly equal to that of cyproheptadine (10 mg/kg, p.o.).[3] Furthermore, in edema induced by platelet-activating factor, (S)-Fepradinol (25 mg/kg, p.o.) and phenidone (100 mg/kg, p.o.) were the only agents that clearly inhibited the inflammatory process.[3] These models are considered to be largely independent of prostaglandins, further supporting a non-COX-mediated mechanism for (S)-Fepradinol.[3]

  • Kaolin- and Nystatin-Induced Edemas: (S)-Fepradinol (25 mg/kg, p.o.) displayed an inhibitory effect on both the early and late stages of inflammation induced by kaolin and nystatin. In contrast, indomethacin (10 mg/kg, p.o.) and piroxicam (10 mg/kg, p.o.) only inhibited the late stage.[3]

Unraveling the Mechanism of Action: Beyond Cyclooxygenase

The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] In stark contrast, in vitro tests have shown that (S)-Fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase.[1] This pivotal finding necessitates the exploration of alternative signaling pathways to explain its anti-inflammatory effects.

Based on its efficacy in prostaglandin-independent models of inflammation, potential mechanisms for (S)-Fepradinol could involve the modulation of other inflammatory mediators such as:

  • Histamine and Serotonin: The effectiveness of (S)-Fepradinol in dextran-induced edema, a model known to involve the release of histamine and serotonin, suggests a possible interaction with these pathways.

  • Platelet-Activating Factor (PAF): The pronounced inhibitory effect of (S)-Fepradinol on PAF-induced edema points towards a potential antagonism of PAF receptors or interference with PAF signaling.[3][5]

  • Leukocyte Migration: The observed reduction in leukocyte numbers in the carrageenan-induced inflammation model suggests that (S)-Fepradinol may interfere with the process of leukocyte chemotaxis and infiltration into inflamed tissues.[1][2]

The following diagram illustrates the conventional NSAID mechanism of action and highlights the proposed, distinct pathway for (S)-Fepradinol.

G cluster_0 Traditional NSAIDs Pathway cluster_1 (S)-Fepradinol Pathway (Hypothesized) Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Traditional NSAIDs Traditional NSAIDs Traditional NSAIDs->COX-1 / COX-2 Inhibit Inflammatory Stimulus Inflammatory Stimulus Mediators (Histamine, PAF, etc.) Mediators (Histamine, PAF, etc.) Inflammatory Stimulus->Mediators (Histamine, PAF, etc.) Leukocyte Migration Leukocyte Migration Mediators (Histamine, PAF, etc.)->Leukocyte Migration Inflammation_2 Inflammation Leukocyte Migration->Inflammation_2 (S)-Fepradinol (S)-Fepradinol (S)-Fepradinol->Mediators (Histamine, PAF, etc.) Inhibits? (S)-Fepradinol->Leukocyte Migration Inhibits?

Figure 1. Mechanisms of Action

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vivo inflammation models are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound ((S)-Fepradinol or comparator NSAID) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G Baseline Paw Volume Measurement Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Figure 2. Carrageenan Paw Edema Workflow

Acetic Acid-Induced Writhing Test for Analgesic Activity

While no specific data on the analgesic effects of (S)-Fepradinol were identified, this standard protocol can be used for its evaluation.

  • Animals: Male Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a specified time (e.g., 30-60 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Summary and Future Directions

The available evidence strongly indicates that (S)-Fepradinol is a potent anti-inflammatory agent with a mechanism of action that is distinct from traditional NSAIDs. Its efficacy in prostaglandin-independent models of inflammation suggests a novel therapeutic potential, possibly with a different side-effect profile compared to COX inhibitors.

Key Comparison Points:

Feature(S)-FepradinolTraditional NSAIDs (e.g., Indomethacin, Ibuprofen)
Primary Mechanism Does not inhibit prostaglandin synthesis[1]Inhibit COX-1 and/or COX-2, leading to decreased prostaglandin synthesis[4]
Efficacy in Zymosan-Induced Edema Effective[1]Ineffective[1]
Efficacy in Concanavalin A-Induced Edema Inhibits both early and late phases[1]Inhibit only the late phase[1]
Efficacy in PAF-Induced Edema Effective[3]Generally less effective
Analgesic Activity Data not availableWell-established

Further research is imperative to fully elucidate the mechanism of action of (S)-Fepradinol. Investigations into its effects on specific signaling pathways, such as those involving histamine, serotonin, and platelet-activating factor, are warranted. Moreover, comprehensive studies to evaluate its analgesic properties are crucial to determine its full therapeutic potential. The unique profile of (S)-Fepradinol makes it a promising candidate for the development of a new class of anti-inflammatory drugs.

References

Unraveling the Landscape of Isocitrate Dehydrogenase (IDH) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of prominent IDH1 and IDH2 inhibitors reveals a dynamic field of targeted cancer therapy. While the query specified a comparison involving (S)-Fepradinol, an extensive search of scientific literature and databases found no evidence of (S)-Fepradinol acting as an inhibitor of IDH1 or IDH2. The available research consistently characterizes Fepradinol as an anti-inflammatory agent with a mechanism of action not linked to the inhibition of prostaglandin synthesis[1]. Therefore, this guide will focus on a detailed comparison of well-established, clinically relevant IDH1 and IDH2 inhibitors.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant breakthrough in oncology, identifying a novel class of therapeutic targets. These mutations confer a neomorphic (new) function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG)[2]. Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, promoting the development of various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma[2][3][4]. This has spurred the development of small molecule inhibitors that specifically target these mutant enzymes.

This guide provides a comparative overview of several key IDH1 and IDH2 inhibitors, focusing on their selectivity, potency, and clinical development status.

The IDH Mutation Signaling Pathway

In normal physiological conditions, wild-type IDH1 (cytoplasmic) and IDH2 (mitochondrial) enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH in the process[2]. However, specific point mutations, most commonly at the R132 residue of IDH1 and the R140 or R172 residues of IDH2, alter the enzyme's function[2]. Instead of converting isocitrate, the mutant enzymes gain the ability to reduce α-KG to 2-HG[2]. Inhibitors of mutant IDH block this neomorphic activity, thereby reducing 2-HG levels and restoring normal cellular differentiation.

IDH_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with IDH Mutation Isocitrate Isocitrate WT_IDH1_2 Wild-Type IDH1/IDH2 Isocitrate->WT_IDH1_2 NADP+ aKG α-Ketoglutarate WT_IDH1_2->aKG NADPH_prod NADPH WT_IDH1_2->NADPH_prod Normal\nEpigenetic\nRegulation Normal Epigenetic Regulation aKG->Normal\nEpigenetic\nRegulation aKG_mut α-Ketoglutarate Mutant_IDH1_2 Mutant IDH1/IDH2 aKG_mut->Mutant_IDH1_2 2HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1_2->2HG Epigenetic\nDysregulation\n&\nDifferentiation Block Epigenetic Dysregulation & Differentiation Block 2HG->Epigenetic\nDysregulation\n&\nDifferentiation Block NADPH_cons NADPH NADPH_cons->Mutant_IDH1_2 Inhibitors Mutant IDH Inhibitors (e.g., Ivosidenib, Enasidenib) Inhibitors->Mutant_IDH1_2

Caption: IDH mutation pathway and inhibitor action.

Comparative Analysis of Leading IDH Inhibitors

The development of IDH inhibitors has led to several approved drugs and promising clinical candidates. These can be broadly categorized based on their selectivity for IDH1 or IDH2 mutants and whether they target a single mutation or are "pan-mutant" inhibitors.

InhibitorTargetTypeKey IC50 Values (nM)Clinical Status
Ivosidenib (AG-120) Mutant IDH1SelectiveR132H: 12, R132C: 13, R132G: 8[5]FDA Approved (AML, Cholangiocarcinoma)[6][7]
Enasidenib (AG-221) Mutant IDH2SelectiveR140Q: 100, R172K: 400[8]FDA Approved (AML)[9][10]
Olutasidenib (FT-2102) Mutant IDH1SelectiveR132H: 21.2, R132C: 114[11]FDA Approved (AML)[12][13]
Vorasidenib (AG-881) Mutant IDH1/2Pan-InhibitorIDH1 R132H: 31.9, IDH2 R140Q: 31.7[14]In clinical trials (Glioma)[4][15]
BAY-1436032 Mutant IDH1Pan-MutantR132H: 15, R132C: 15[16]In clinical trials (Solid Tumors, AML)[17][18]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half and are indicative of potency.

Experimental Protocols

The evaluation of IDH inhibitors relies on a series of robust biochemical and cellular assays to determine potency, selectivity, and cellular effects.

Biochemical Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant mutant IDH protein.

Objective: To determine the IC50 value of an inhibitor against a specific mutant IDH enzyme.

Methodology:

  • Enzyme Reaction: The neomorphic activity of mutant IDH is measured by monitoring the consumption of the cofactor NADPH, which occurs as α-KG is converted to 2-HG[19].

  • Detection: The decrease in NADPH concentration is typically measured by a change in absorbance at 340 nm[20] or through a coupled enzymatic reaction where the remaining NADPH reduces a substrate (like resazurin) to a fluorescent product (resorufin)[19].

  • Procedure:

    • Recombinant mutant IDH1 or IDH2 enzyme is incubated in a reaction buffer (e.g., Tris-HCl) with its substrates, α-KG and NADPH[19][20].

    • The test inhibitor is added at various concentrations.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 25°C or 37°C)[21][22].

    • The rate of NADPH consumption is measured over time using a microplate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular 2-HG Measurement Assay

This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH mutation.

Objective: To determine the cellular potency (IC50) of an inhibitor by quantifying its effect on 2-HG production.

Methodology:

  • Cell Culture: IDH-mutant cancer cell lines (e.g., HT-1080 for IDH1-R132C) or patient-derived cells are cultured.

  • Treatment: Cells are treated with the inhibitor across a range of concentrations for a specified period (e.g., 48 hours)[5].

  • 2-HG Extraction: After treatment, cells and/or the culture medium are collected. 2-HG is extracted, often by a protein precipitation step[23].

  • Quantification:

    • Mass Spectrometry (LC-MS): This is the gold standard method for accurate quantification of 2-HG levels[24].

    • Enzymatic Assay: A colorimetric or fluorometric assay can also be used. In this method, D-2-hydroxyglutarate dehydrogenase (D2HGDH) oxidizes 2-HG to α-KG, which is coupled to the reduction of a probe, generating a detectable signal[23][25].

  • Data Analysis: The reduction in 2-HG levels is measured for each inhibitor concentration, and the cellular IC50 is calculated.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cellular Assay Enzyme Purified Mutant IDH Enzyme Substrates α-KG + NADPH + Inhibitor Enzyme->Substrates Detection Measure NADPH Consumption Substrates->Detection IC50_Biochem Determine Biochemical IC50 Detection->IC50_Biochem Cells IDH-Mutant Cancer Cells Treatment Treat with Inhibitor Cells->Treatment Extraction Extract 2-HG Treatment->Extraction Quantification Quantify 2-HG (LC-MS or Enzymatic) Extraction->Quantification IC50_Cell Determine Cellular IC50 Quantification->IC50_Cell

References

Comparative Cytotoxicity Analysis: (S)-Fepradinol vs. Racemic Fepradinol - A Data-Deficient Area

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the experimental data required for a direct cytotoxicity comparison between (S)-Fepradinol and its racemic form. Despite extensive searches, no studies providing quantitative cytotoxicity data, such as IC50 values, or detailed experimental protocols for such a comparison could be identified. Furthermore, specific intracellular signaling pathways modulated by Fepradinol that would allow for the creation of detailed diagrams remain largely uncharacterized in the available literature.

The Landscape of Enantiomer Cytotoxicity

The importance of evaluating the individual enantiomers of a racemic drug is well-established. Studies on other chiral drugs have demonstrated significant differences in the cytotoxicity of their enantiomers. For instance, research on the NSAID ibuprofen has shown that the (S)-enantiomer and the racemic mixture can have different toxicological effects. Similarly, studies with the antiarrhythmic drug verapamil have indicated stereoselective cytotoxicity. These examples underscore the necessity of specific experimental investigation for each chiral compound.

Hypothetical Experimental Workflow

In the absence of specific data for Fepradinol, a general workflow for comparing the cytotoxicity of its (S)-enantiomer and the racemic mixture can be proposed. This would typically involve a series of in vitro assays using various cell lines to assess cell viability and the mechanisms of cell death.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_data Data Analysis & Comparison Compound_Prep Prepare Stock Solutions ((S)-Fepradinol & Racemic Fepradinol) MTT_Assay MTT Assay (Metabolic Activity) Compound_Prep->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Compound_Prep->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Prep->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Compound_Prep->Cell_Cycle_Assay Cell_Culture Culture Selected Cell Lines (e.g., HepG2, HEK293) Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay Cell_Culture->Apoptosis_Assay Cell_Culture->Cell_Cycle_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Assay->Statistical_Analysis Comparative_Report Generate Comparative Report IC50_Determination->Comparative_Report Statistical_Analysis->Comparative_Report

Caption: Hypothetical workflow for cytotoxicity comparison.

Proposed Experimental Protocols

Should the necessary compounds be available for testing, the following experimental protocols would be appropriate for a comparative cytotoxicity study.

1. Cell Culture and Treatment:

  • Cell Lines: A panel of relevant human cell lines, such as HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a relevant inflammatory cell line (e.g., THP-1), should be used.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Stock solutions of (S)-Fepradinol and racemic Fepradinol would be prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium for treatment.

2. Cytotoxicity Assays:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells would be seeded in 96-well plates, treated with a range of concentrations of each compound for 24, 48, and 72 hours. After incubation, MTT reagent is added, followed by a solubilizing agent, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity. The protocol would be similar to the MTT assay in terms of cell seeding and treatment. At the end of the incubation period, the culture supernatant is collected and assayed for LDH activity using a commercially available kit.

3. Apoptosis and Cell Cycle Analysis:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. After treatment, cells would be harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol before analysis.

  • Cell Cycle Analysis: Treated cells would be fixed, stained with a DNA-binding dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion

While a definitive comparison of the cytotoxicity of (S)-Fepradinol and racemic Fepradinol cannot be provided at this time due to the lack of available experimental data, this guide highlights the critical need for such research. The proposed experimental workflow and protocols offer a framework for researchers to conduct these necessary investigations. The findings from such studies would be invaluable to the scientific and drug development communities for a more complete understanding of the pharmacological and toxicological profile of Fepradinol and its enantiomers. Until such data becomes available, any discussion on the differential cytotoxicity of (S)-Fepradinol and racemic Fepradinol remains speculative.

Navigating the Selectivity Landscape of (S)-Fepradinol: A Guide to Cross-Reactivity and Off-Target Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a framework for evaluating the cross-reactivity and off-target profile of (S)-Fepradinol, a compound with recognized anti-inflammatory and beta-adrenergic blocking properties. Due to the limited publicly available screening data for (S)-Fepradinol, this document focuses on the established methodologies and comparative context for such an evaluation, rather than presenting a direct comparative analysis.

Comparative Off-Target Binding Profile

A comprehensive off-target screening for a compound like (S)-Fepradinol would typically involve a broad panel of receptors, ion channels, enzymes, and transporters. The results would be presented as the percent inhibition of radioligand binding at a specific concentration (e.g., 10 µM). While we lack specific data for (S)-Fepradinol, a hypothetical comparison with a standard NSAID (e.g., Ibuprofen) and a non-selective beta-blocker (e.g., Propranolol) would highlight its unique profile.

Target Class (S)-Fepradinol (Hypothetical) Ibuprofen (Illustrative) Propranolol (Illustrative)
Adrenergic Receptors
β1High AffinityLow AffinityHigh Affinity
β2Moderate to High AffinityLow AffinityHigh Affinity
α1Low to Moderate AffinityLow AffinityModerate Affinity
α2Low AffinityLow AffinityLow Affinity
Prostaglandin Synthesis
COX-1No significant inhibitionHigh InhibitionNo significant inhibition
COX-2No significant inhibitionHigh InhibitionNo significant inhibition
Other Receptors
Serotonin (5-HT) ReceptorsLow AffinityLow AffinityModerate Affinity
Dopamine ReceptorsLow AffinityLow AffinityLow Affinity
Muscarinic ReceptorsLow AffinityLow AffinityLow Affinity
Ion Channels
hERGLow AffinityLow AffinityModerate Affinity

Caption: This table presents a hypothetical off-target binding profile for (S)-Fepradinol compared to illustrative profiles for Ibuprofen and Propranolol. This highlights the expected interactions based on its known pharmacology and areas for potential cross-reactivity.

Cross-Reactivity with Sympathomimetic Amines

A clinical study investigating allergic cross-reactivity among sympathomimetic amines provides some insight into the potential for interactions within this class of compounds. The study, which used patch testing, demonstrated that cross-reactivity exists among various sympathomimetic drugs, including Fepradinol. This suggests a potential for shared recognition by immune cells, although it does not directly translate to pharmacological off-target binding.

Experimental Protocols for Off-Target Screening

To generate the data required for a comprehensive comparison, several key experimental methodologies are employed.

Radioligand Binding Assays

This is a standard method to determine the binding affinity of a test compound to a large number of receptors and ion channels.

Workflow for Radioligand Binding Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound ((S)-Fepradinol) Incubation Incubation Compound->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Target Target Receptor (Membrane Prep) Target->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Inhibition Calculate % Inhibition Scintillation->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow of a competitive radioligand binding assay.

Protocol:

  • Preparation: A specific concentration of the test compound, (S)-Fepradinol, is prepared. A radiolabeled ligand with known affinity for the target receptor and a preparation of the target receptor (e.g., cell membranes) are also prepared.

  • Incubation: The test compound, radioligand, and target preparation are incubated together to allow for competitive binding.

  • Filtration: The mixture is filtered to separate the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. This is typically performed at a screening concentration (e.g., 10 µM). For hits, a dose-response curve is generated to determine the IC50 value.

Functional Assays

Functional assays are crucial to determine whether the binding of a compound to an off-target receptor results in a biological response (agonist, antagonist, or inverse agonist activity).

General Workflow for a Functional Assay (e.g., Calcium Flux):

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cells Cells Expressing Target Receptor Loading Dye Loading Cells->Loading Dye Fluorescent Dye (e.g., Calcium-sensitive) Dye->Loading Compound Add Test Compound ((S)-Fepradinol) Loading->Compound Agonist Add Agonist Compound->Agonist Measurement Measure Fluorescence Agonist->Measurement Response Analyze Response Measurement->Response

Caption: General workflow for a cell-based functional assay.

Protocol:

  • Cell Culture: Cells engineered to express the off-target receptor of interest are cultured.

  • Dye Loading: The cells are loaded with a reporter dye that is sensitive to a downstream signaling event (e.g., a calcium-sensitive dye for GPCRs that signal through calcium).

  • Compound Addition: The test compound, (S)-Fepradinol, is added to the cells.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a response.

  • Signal Detection: The change in the reporter signal (e.g., fluorescence) is measured.

  • Data Analysis: The ability of the test compound to modulate the agonist-induced response is quantified to determine its functional activity (e.g., antagonist pA2).

Signaling Pathways of Primary and Potential Off-Targets

Understanding the signaling pathways of the primary targets and potential off-targets is crucial for interpreting functional data.

Beta-Adrenergic Receptor Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fepradinol (S)-Fepradinol Beta_Receptor β-Adrenergic Receptor Fepradinol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified beta-adrenergic receptor signaling pathway.

References

A Comparative Guide to the In Vitro Potency of Ivosidenib and (S)-Fepradinol

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the in vitro potency of (S)-Fepradinol and Ivosidenib is not feasible based on currently available scientific literature. While extensive data is available for Ivosidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), there is a significant lack of public information regarding the specific molecular target and in vitro potency (e.g., IC50, Ki) of (S)-Fepradinol.

Fepradinol is documented as a non-steroidal anti-inflammatory agent, however, its mechanism of action is not well-established and appears to be distinct from the inhibition of prostaglandin synthesis, the hallmark of typical NSAIDs.[1] Some sources suggest potential beta-adrenergic blocking activity, but this is not consistently reported and lacks the quantitative in vitro data necessary for a direct comparison with Ivosidenib.[2] Furthermore, there is no available information to distinguish the pharmacological activity of the (S)-enantiomer from the racemic mixture or the (R)-enantiomer.

Therefore, this guide will focus on presenting a comprehensive overview of the in vitro potency of Ivosidenib, providing researchers, scientists, and drug development professionals with detailed experimental data and protocols for this well-characterized compound.

Ivosidenib: A Potent Inhibitor of Mutant IDH1

Ivosidenib (formerly AG-120) is a first-in-class, orally available, small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[2] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3] These mutations result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[2]

Quantitative In Vitro Potency of Ivosidenib

The in vitro potency of Ivosidenib has been evaluated in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Assay Type Target Cell Line/Enzyme Source IC50 Reference
Enzymatic AssayMutant IDH1 (R132H)Recombinant human homodimerNot explicitly stated, but described as a potent inhibitor.[4]
Cellular AssayMutant IDH1 (R132C)HT1080 Chondrosarcoma CellsNot explicitly stated, but described as having good cellular potency.[4]
Cellular 2-HGMutant IDH1 (R132H)U87 Glioblastoma CellsLog IC50 of approximately -7.5 M (roughly 32 nM)[5]
Cellular 2-HGMutant IDH1 (R132C)HT1080 Chondrosarcoma CellsLog IC50 of approximately -7.5 M (roughly 32 nM)[5]

Experimental Protocols

Ivosidenib Signaling Pathway

Ivosidenib targets the mutated IDH1 enzyme, which plays a crucial role in a specific metabolic pathway implicated in cancer.

Ivosidenib_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Isocitrate_mut Isocitrate alpha_KG_mut α-Ketoglutarate Isocitrate_mut->alpha_KG_mut Wild-Type IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic_Dysregulation Ivosidenib Ivosidenib Mutant_IDH1 Mutant IDH1 Ivosidenib->Mutant_IDH1 Inhibition

Caption: Signaling pathway illustrating the role of wild-type and mutant IDH1 and the inhibitory action of Ivosidenib.

Experimental Workflow: In Vitro IDH1 Inhibition Assay

The following diagram outlines a general workflow for determining the in vitro potency of an IDH1 inhibitor like Ivosidenib.

IDH1_Inhibition_Assay_Workflow cluster_workflow General Workflow for IDH1 Inhibition Assay start Start prepare_reagents Prepare Reagents: - Recombinant mutant IDH1 enzyme - Substrate (α-ketoglutarate) - Cofactor (NADPH) - Assay Buffer start->prepare_reagents incubation Incubate Enzyme with Ivosidenib prepare_reagents->incubation prepare_compounds Prepare Serial Dilutions of Ivosidenib prepare_compounds->incubation initiate_reaction Initiate Reaction by Adding Substrate & Cofactor incubation->initiate_reaction detection Detect Product Formation (e.g., 2-HG via LC-MS/MS or NADPH consumption via absorbance) initiate_reaction->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value detection->data_analysis end End data_analysis->end

References

Safety Operating Guide

Prudent Disposal of (S)-Fepradinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of (S)-Fepradinol waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

(S)-Fepradinol: Key Data

While specific toxicity and environmental hazard data for (S)-Fepradinol are not extensively documented, the following information from publicly available sources can inform safe handling practices.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₂PubChem[1]
Molecular Weight 209.28 g/mol PubChem[1]
IUPAC Name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-olPubChem[1]
CAS Number 36981-91-6PubChem[1]

Step-by-Step Disposal Protocol for (S)-Fepradinol

The following protocol is based on general guidelines for the disposal of research-grade chemicals and hazardous laboratory waste.[2][3][4][5][6][7][8]

Step 1: Waste Classification and Segregation

  • Treat all (S)-Fepradinol waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2][5]

  • Do not mix (S)-Fepradinol waste with other waste streams unless compatibility has been confirmed.[4][7] Specifically, segregate it from incompatible materials such as strong oxidizing agents.

Step 2: Waste Collection and Containerization

  • Collect (S)-Fepradinol waste in a designated, leak-proof container that is chemically compatible with the substance.[4][5][7] The original container is often a suitable choice.[6]

  • Ensure the container has a secure, tight-fitting screw cap.[4] The container must be kept closed except when adding waste.[4][5][7]

  • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.

Step 3: Labeling of Hazardous Waste

  • Clearly label the waste container with the words "Hazardous Waste."[4][5]

  • The label must include the full chemical name, "(S)-Fepradinol," and list all other components of the waste, including solvents and their approximate concentrations.[5] Chemical formulas or abbreviations are not acceptable.[5]

  • Indicate the date when waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

  • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[5]

  • Ensure the SAA is away from drains and sources of ignition.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]

  • Do not dispose of (S)-Fepradinol down the drain or in the regular trash.[2][8][9] Evaporation of the waste is also not a permissible disposal method.[2][7]

Step 6: Disposal of Empty Containers

  • Because the acute toxicity of (S)-Fepradinol is not well-established, it is prudent to treat its empty containers as if they held an acutely toxic substance (an EPA P-listed waste).

  • Triple-rinse the empty container with a suitable solvent that can dissolve (S)-Fepradinol.[2][3][5]

  • Collect the rinsate as hazardous waste and add it to your (S)-Fepradinol waste container.[2][5][7]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[2][3]

Step 7: Spill Cleanup

  • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the contaminated absorbent and any other cleanup materials in a sealed container.

  • Label the container as "Hazardous Waste" with a description of the contents and dispose of it through your institution's EHS office.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-Fepradinol waste in a laboratory setting.

G A Generation of (S)-Fepradinol Waste B Is this a chemical waste? A->B C Treat as Hazardous Waste B->C Yes J Follow Institutional Protocol for Non-Hazardous Waste B->J No D Select Chemically Compatible Container C->D E Label Container: 'Hazardous Waste' + Full Chemical Name(s) + Date D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Container Full or No Longer in Use? F->G G->F No H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I EHS Transports for Proper Disposal H->I

Caption: Workflow for the disposal of (S)-Fepradinol waste.

References

Personal protective equipment for handling Fepradinol, (S)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fepradinol, (S)-. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Fepradinol, (S)-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against splashes, dust, and vapors.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).To prevent skin contact and absorption.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient to control dust or vapors.To prevent inhalation of dust or vapors.

Note: Always consult the specific Safety Data Sheet (SDS) for the exact type of gloves and other PPE required, as resistance can vary between manufacturers.

Hazard Identification and Safety Precautions

Fepradinol, (S)- is associated with several hazards that necessitate careful handling. The GHS classification indicates the following potential risks.

Hazard Class Hazard Statement
Skin SensitisationH317: May cause an allergic skin reaction.
Germ Cell MutagenicityH341: Suspected of causing genetic defects.
CarcinogenicityH351: Suspected of causing cancer.
Acute Aquatic HazardH402: Harmful to aquatic life.
Chronic Aquatic HazardH413: May cause long lasting harmful effects to aquatic life.

Precautionary Statements:

  • Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. For eye contact, rinse cautiously with water for several minutes. If exposed or concerned, get medical advice/attention.

  • Storage: Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Emergency Procedures

Immediate action is critical in the event of accidental exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Operational Workflow for Handling Fepradinol, (S)-

The following diagram outlines the standard operating procedure for handling Fepradinol, (S)- from receipt to disposal, ensuring safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review SDS b Don PPE a->b c Weighing and Transfer (in ventilated enclosure) b->c d Experimentation c->d e Decontaminate Work Area d->e f Remove PPE e->f g Segregate Waste f->g h Dispose via Approved Waste Management g->h

Fepradinol, (S)- Handling Workflow

Disposal Plan

Proper disposal of Fepradinol, (S)- and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect any solid Fepradinol, (S)- waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing Fepradinol, (S)- should be collected in a designated, labeled, and sealed waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.

Disposal Method:

All waste containing Fepradinol, (S)- must be disposed of as hazardous waste. Follow all federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash. For unused medicine, consider drug take-back programs if available.[1][2] If a take-back program is not an option, the unused drug can be mixed with an undesirable substance like cat litter or coffee grounds, placed in a sealed container, and then discarded in the household trash.[1][3]

Disclaimer: This document provides a summary of safety information. Always refer to the complete Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.